molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B572359
CAS No.: 1251020-88-8
M. Wt: 211.261
InChI Key: HUDZBXKDAQRXNO-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional spirocyclic building block in pharmaceutical research and drug discovery. Its structure features a conformationally rigid scaffold that provides a three-dimensional framework, accessing chemical space that is complementary to saturated heterocycles like piperidines and piperazines, which are found in approximately 15% of FDA-approved drugs . This compound is specifically designed for further selective derivatization on both the azetidine and cyclobutane rings, offering medicinal chemists a versatile entry point for creating novel compounds with potentially improved physicochemical and pharmacokinetic properties . The incorporation of such strained spirocyclic elements is a recognized strategy in modern lead optimization. These systems can act as non-classical bioisosteres, and their inherent rigidity can impart beneficial properties to drug candidates, such as enhanced metabolic stability and optimized lipophilicity . The strategic value of this scaffold is highlighted in cutting-edge research, where analogous spiro[3.3]heptane derivatives have been utilized in the structure-guided design of highly potent, nanomolar-range inhibitors of viral proteases, such as SARS-CoV-2 3CLpro . Researchers can employ this compound to synthesize novel chemical entities targeting a range of therapeutic areas, leveraging methods such as N-alkylation and other reactions to explore diverse substitution patterns .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZBXKDAQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719177
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251020-88-8
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this spirocyclic compound.

Molecular Structure and Properties

2-Boc-5-oxo-2-azaspiro[3.3]heptane, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a bifunctional molecule featuring a protected azetidine ring and a cyclobutanone ring sharing a single carbon atom.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-Boc-5-oxo-2-azaspiro[3.3]heptane

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [2]
CAS Number 1181816-12-5[3]
Appearance White to light yellow solid[3]
Melting Point 114.5-116 °C[3]

Molecular Structure Diagram

Caption: 2D structure of 2-Boc-5-oxo-2-azaspiro[3.3]heptane.

Synthesis and Characterization Workflow

The synthesis of 2-Boc-5-oxo-2-azaspiro[3.3]heptane has been reported through scalable routes, making it an accessible intermediate for drug discovery programs.[1][4] A general workflow for its synthesis and subsequent structure elucidation is outlined below.

workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Starting Materials reaction [2+2] Cycloaddition start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: General workflow for synthesis and structure elucidation.

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of 2-Boc-5-oxo-2-azaspiro[3.3]heptane relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0s4HCH₂ (azetidine)
~3.2s4HCH₂ (cyclobutanone)
1.45s9HC(CH₃)₃ (Boc)

Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~215C=O (ketone)
~156C=O (Boc)
~80C(CH₃)₃ (Boc)
~58CH₂ (azetidine)
~50C (spiro)
~48CH₂ (cyclobutanone)
28.3C(CH₃)₃ (Boc)

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2975MediumC-H stretch (alkane)
~1780StrongC=O stretch (cyclobutanone)
~1695StrongC=O stretch (Boc carbamate)
~1365MediumC-H bend (tert-butyl)
~1160StrongC-O stretch (carbamate)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Expected Mass Spectrometry Data (ESI+)

m/zIon
212.1[M+H]⁺
156.1[M - C₄H₉O]⁺
112.1[M - Boc+H]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Boc-5-oxo-2-azaspiro[3.3]heptane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: The spectrum is recorded in transmittance or absorbance mode. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the solution to a final concentration of ~10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Ionization mode: ESI+

    • Capillary voltage: 3.5 kV

    • Scan range: m/z 50-500

    • Nebulizer gas: Nitrogen

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Conclusion

The structural elucidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane is achieved through a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. The data obtained from these techniques provide unambiguous evidence for the connectivity of the atoms and the presence of the key functional groups, confirming the spirocyclic structure. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar molecules, which are of significant interest in the development of novel therapeutics.

References

Physical and chemical properties of N-Boc-5-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: N-Boc-5-oxo-2-azaspiro[3.3]heptane

An In-depth Profile for Medicinal Chemistry and Drug Development

Introduction

N-Boc-5-oxo-2-azaspiro[3.3]heptane, formally known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a bifunctional synthetic building block of significant interest in medicinal chemistry.[1][2] Its rigid, spirocyclic core serves as a novel scaffold and a valuable structural surrogate for piperidine and homopiperidine rings, providing a unique entry point to novel chemical space for drug discovery programs.[3] This document provides a comprehensive overview of its physical, chemical, and experimental properties.

Core Properties and Data

The compound is a white to light yellow crystalline solid.[4] Key identifiers and physical properties are summarized below for quick reference.

Chemical Identifiers
IdentifierValue
IUPAC Name tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[5]
Common Name N-Boc-5-oxo-2-azaspiro[3.3]heptane
CAS Number 1181816-12-5[5]
Molecular Formula C₁₁H₁₇NO₃[5]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2[5]
InChI Key HQHRAGXKFOTSQE-UHFFFAOYSA-N[5]
Physicochemical Properties
PropertyValueSource
Molecular Weight 211.26 g/mol [5]
Appearance White solid[4]
Melting Point 114.5-116 °C[4]
Exact Mass 211.12084340 Da[5]
Topological Polar Surface Area 46.6 Ų[5]
Purity >98%[6]
Storage Conditions 2-8°C, Sealed in dry, under inert gas[6]

Chemical Reactivity and Stability

N-Boc-5-oxo-2-azaspiro[3.3]heptane is a stable compound under recommended storage conditions but is noted to be sensitive to air and moisture.[7] Its chemical utility stems from its bifunctional nature, containing two key reactive sites:

  • Boc-Protected Azetidine Ring: The tert-butoxycarbonyl (Boc) group is a standard protecting group for the nitrogen atom in the azetidine ring. It can be removed under acidic conditions to liberate the secondary amine, allowing for subsequent functionalization at this position.

  • Cyclobutanone Ring: The ketone carbonyl group on the cyclobutane ring is susceptible to a wide range of nucleophilic additions and other carbonyl chemistries. For example, it can be reduced to the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[8][9]

This orthogonal reactivity makes the molecule a versatile intermediate for creating diverse libraries of spirocyclic compounds.[1][2] It is described as a key intermediate for the synthesis of 2,6-diazaspiro[3.3]heptane derivatives.[10]

G cluster_0 Reactivity Sites cluster_1 Derivatization Pathways Core N-Boc-5-oxo-2-azaspiro[3.3]heptane Ketone (C=O) Boc-Amine (N-Boc) Ketone_Chem Carbonyl Chemistry (e.g., Reduction, Grignard) Core:f0->Ketone_Chem Reaction at Cyclobutanone Amine_Chem Amine Chemistry (e.g., Deprotection, Acylation) Core:f1->Amine_Chem Reaction at Azetidine

Logical relationship of the bifunctional reactivity.

Experimental Protocols

Two scalable synthetic routes to N-Boc-5-oxo-2-azaspiro[3.3]heptane have been reported in the literature.[1][2] The following outlines the key steps for one of these established methods.

Synthesis via Oxidation

A common and effective method involves the oxidation of the corresponding secondary alcohol.[4]

Reaction: tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate → tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Protocol:

  • A solution of the starting alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv), is prepared in a suitable solvent such as dichloromethane.[4]

  • The solution is cooled to 0 °C in an ice bath.[4]

  • Dess-Martin periodinane (DMP) (approx. 1.05-1.10 equiv) is added portion-wise to the cooled solution.[4]

  • The reaction is stirred at 0 °C for a short period (e.g., 10 minutes) and then allowed to warm while monitoring progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate and washed twice with a saturated sodium bicarbonate solution.[4]

  • The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The resulting crude product is purified by flash chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to yield the final product as a white solid.[4]

G A Dissolve Alcohol Precursor in Dichloromethane B Cool Solution to 0°C A->B C Add Dess-Martin Periodinane (DMP) B->C D Monitor Reaction by TLC C->D E Workup: Dilute & Wash with NaHCO₃ D->E F Dry, Filter & Concentrate Organic Layer E->F G Purify by Flash Chromatography F->G H Obtain Pure Product G->H

Experimental workflow for the synthesis of the title compound.
Spectroscopic Characterization

The structural confirmation of N-Boc-5-oxo-2-azaspiro[3.3]heptane is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet integrating to 9H) and distinct multiplets corresponding to the methylene protons of the azetidine and cyclobutane rings.

  • ¹³C NMR: The carbon spectrum will display a peak for the ketone carbonyl, the carbamate carbonyl, the quaternary spiro-carbon, and signals for the carbons of the Boc group and the two rings.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern consistent with the structure.

  • Infrared Spectroscopy (IR): Shows characteristic absorption bands for the ketone and carbamate carbonyl groups.

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) are available from various chemical suppliers and in the literature.[11][12] The definitive structure was also confirmed by X-ray crystallography.[2][5]

Safety and Handling

N-Boc-5-oxo-2-azaspiro[3.3]heptane is associated with several hazard classifications.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Measures: Standard laboratory personal protective equipment should be used, including safety goggles, gloves, and a lab coat.[7] Handling should occur in a well-ventilated area or fume hood.[7] Avoid formation of dust and contact with skin and eyes.[7]

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Characterization of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1251020-88-8) and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the characterization of the chemical entity with CAS number 1251020-88-8, identified as tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Due to a notable scarcity of publicly available experimental data for this specific isomer, this guide will also offer a comprehensive analysis of its closely related and extensively studied isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5). This comparative approach is intended to provide researchers with a valuable framework for understanding this class of molecules, which are of increasing importance in medicinal chemistry.

The azaspiro[3.3]heptane scaffold is a key building block in modern drug discovery, often serving as a bioisostere for piperidine and piperazine rings.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.

Part 1: Characterization of this compound (CAS 1251020-88-8)

The compound with CAS number 1251020-88-8 is an organic molecule with a spirocyclic core. The following information has been compiled from various chemical supplier catalogs and databases.

Chemical Identity
IdentifierValue
CAS Number 1251020-88-8
IUPAC Name This compound
Synonyms 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Physicochemical Properties

Publicly available, experimentally determined physicochemical data for this specific isomer is limited. The data presented below are computationally predicted or sourced from supplier technical data sheets.

PropertyValueSource
Appearance White to off-white solidSupplier Catalogs
Purity Typically ≥97%Supplier Catalogs
Storage Room Temperature, sealed in dry conditionsSupplier Catalogs
Spectral Data

As of the date of this guide, detailed, publicly accessible spectral data (NMR, IR, Mass Spectrometry) for CAS 1251020-88-8 are not available in peer-reviewed literature. Researchers working with this compound are advised to perform their own comprehensive structural verification.

Part 2: A Detailed Characterization of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5)

In contrast to its 5-oxo isomer, the 6-oxo variant is well-documented in scientific literature, particularly concerning its synthesis and utility as a synthetic intermediate.

Chemical Identity and Physicochemical Properties
IdentifierValue
CAS Number 1181816-12-5
IUPAC Name tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Synonyms N-Boc-6-oxo-2-azaspiro[3.3]heptane, 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Melting Point 114.5-116 °C
Appearance White solid
Synthesis Protocols

Two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, highlighting its accessibility for research and development.[2]

One common method involves the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The Dess-Martin periodinane (DMP) oxidation is a reliable and high-yielding approach.

Experimental Protocol:

  • A solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol, 1.00 equiv) in dichloromethane (20 mL) is cooled to 0 °C.

  • Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv) is added in two portions over a few minutes.

  • After 10 minutes, the ice bath is removed, and the reaction is monitored by Thin Layer Chromatography (TLC) using a 50% ethyl acetate in heptane mobile phase and a PMA stain for visualization.

  • Once the reaction is complete (typically within 30 minutes), the mixture is diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate solution.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in heptane) to yield the title compound as a white solid (721 mg, 73% yield).

G cluster_start Starting Material cluster_process Oxidation cluster_end Final Product Start tert-butyl 6-hydroxy-2- azaspiro[3.3]heptane-2-carboxylate Reagents Dess-Martin Periodinane Dichloromethane, 0°C to RT Start->Reagents 1. Workup Aqueous Workup (Sat. NaHCO₃) Reagents->Workup 2. Purification Flash Chromatography (Silica Gel) Workup->Purification 3. Product tert-butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate Purification->Product 4.

Caption: Workflow for the synthesis of the 6-oxo isomer via DMP oxidation.

A patented, multi-step synthesis provides an alternative route suitable for large-scale production.[3]

Synthetic Pathway Overview:

  • Reduction: The starting diol is reduced using lithium aluminum hydride.

  • Protection: The resulting alcohol is protected with a tosyl group.

  • Ring Closure: The protected intermediate undergoes ring closure with o-nitrobenzenesulfonamide in the presence of potassium carbonate.

  • Deprotection: The nosyl group is removed by reaction with thiophenol and potassium carbonate in DMF.

  • Hydrolysis and Boc Protection: The final steps involve hydrolysis under acidic conditions to form the ketone, followed by protection with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to yield the final product.

G A Starting Diol B Reduction (LiAlH₄) A->B C Ts Protection B->C D Ring Closure C->D E Nosyl Deprotection D->E F Hydrolysis & Boc Protection E->F G Final Product F->G

Caption: Patented multi-step synthesis pathway for the 6-oxo isomer.

Spectral Characterization Data

The ¹H NMR spectrum provides key structural information. A representative spectrum is available from various sources.[4]

¹H NMR (CDCl₃, 300 MHz) δ:

  • 4.09 (s, 4H): These two singlets correspond to the four protons of the two methylene groups on the azetidine ring.

  • 3.17 (s, 4H): This singlet represents the four protons of the two methylene groups on the cyclobutanone ring.

  • 1.45 (s, 9H): This singlet is characteristic of the nine equivalent protons of the tert-butyl protecting group.

Predicted ¹³C NMR δ:

  • ~208 ppm: Carbonyl carbon (C=O) of the cyclobutanone ring.

  • ~156 ppm: Carbonyl carbon of the Boc protecting group.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~60 ppm: Methylene carbons of the azetidine ring.

  • ~50 ppm: Spirocyclic carbon.

  • ~48 ppm: Methylene carbons of the cyclobutanone ring.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Expected IR Absorptions (cm⁻¹):

  • ~1770 cm⁻¹: A strong absorption corresponding to the C=O stretch of the strained cyclobutanone ring.

  • ~1695 cm⁻¹: A strong absorption for the C=O stretch of the carbamate (Boc group).

  • ~2975 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Electron impact ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would include the loss of the tert-butyl group (M-57) and subsequent fragmentation of the spirocyclic core.

Applications in Drug Discovery

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable building block for the synthesis of more complex molecules.[2] Its bifunctional nature, with a ketone for further elaboration and a protected amine, makes it a versatile intermediate.

The azaspiro[3.3]heptane core is increasingly used as a piperidine or piperazine isostere to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] This scaffold has been incorporated into a variety of biologically active compounds, including GPR119 modulators and analogs of the anticancer drug Thalidomide, which are components of proteolysis-targeting chimeras (PROTACs).

Part 3: Conclusion and Future Directions

While a comprehensive, publicly available dataset for this compound (CAS 1251020-88-8) is currently lacking, the detailed characterization of its 6-oxo isomer (CAS 1181816-12-5) provides a robust foundation for researchers interested in this chemical space. The synthetic accessibility and demonstrated utility of the 6-oxo isomer underscore the importance of the azaspiro[3.3]heptane scaffold in contemporary medicinal chemistry.

It is our recommendation that researchers working with the 5-oxo isomer undertake a thorough analytical characterization to confirm its structure and properties, and to subsequently publish this data to enrich the collective knowledge base. The comparative data from the 6-oxo isomer presented herein should serve as a useful guide for these endeavors.

References

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The guide summarizes its core physicochemical properties and provides context regarding its synthesis through related isomers.

Physicochemical Data

The fundamental molecular properties of this compound are detailed below. This data is essential for any experimental work, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol [1][2]
CAS Number 1251020-88-8
IUPAC Name This compound

Synthesis and Experimental Protocols

Experimental Protocol for the Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Isomer)

A reported synthesis for the 6-oxo isomer involves a multi-step process.[1] One patented method is characterized by the following key transformations:

  • Reduction and Protection: A starting compound is first reduced using lithium aluminum hydride, followed by protection with a tosyl group.

  • Ring Closure: The resulting compound undergoes a ring closure reaction with o-nitrobenzenesulfonamide in the presence of potassium carbonate.

  • Deprotection: The subsequent intermediate reacts with thiophenol and potassium carbonate in DMF.

  • Final Boc Protection: The final steps involve the generation of the ketone under acidic conditions, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to yield the target compound.[1]

This method is noted for its potential for large-scale preparation with a high overall yield.[1] Azaspiro[3.3]heptanes are considered valuable synthetic targets in drug discovery programs.

Workflow for Novel Compound Characterization

The characterization of a newly synthesized compound like this compound is a critical step to confirm its identity, purity, and structure. The logical workflow for such a characterization is outlined in the diagram below.

G General Workflow for Chemical Compound Characterization A Synthesis & Purification B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D Infrared Spectroscopy (IR) A->D F Structural Confirmation B->F C->F D->F E Purity Assessment (e.g., HPLC, GC) G Biological Activity Screening E->G If purity is >95% F->E If structure is confirmed

Workflow for characterizing a novel chemical compound.

Biological and Medicinal Significance

While specific biological activities for this compound are not extensively documented, the azaspiro[3.3]heptane core is of significant interest in medicinal chemistry. These scaffolds are recognized as bioisosteres of piperidine, a heterocycle prevalent in many pharmaceuticals. The incorporation of spirocyclic systems can lead to novel analogues of existing drugs with unique pharmacological profiles. For instance, related 2-azaspiro[3.3]heptane derivatives have been investigated as building blocks for bioactive molecules. The development of efficient synthetic routes to these scaffolds is crucial for exploring their potential in drug discovery.[4]

References

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The spirocyclic azetidine scaffold is of significant interest in modern drug discovery as a bioisostere for more common saturated heterocycles.

Note on Isomer Specificity: Initial searches for "tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate" yielded limited specific data. In contrast, substantial information is available for the isomeric compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS Number: 1181816-12-5). It is presumed that this is the compound of greater interest to the research community, and therefore, all data presented in this guide pertains to the 6-oxo isomer.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
1HCDCl34.08s-2 x CH2 (azetidine ring)
1HCDCl33.19t8.8CH2 (cyclobutanone ring)
1HCDCl32.65t8.8CH2 (cyclobutanone ring)
1HCDCl31.45s-C(CH3)3
13CCDCl3215.1--C=O (ketone)
13CCDCl3156.4--C=O (carbamate)
13CCDCl379.8--C (CH3)3
13CCDCl358.7--CH2 (azetidine ring)
13CCDCl355.4--CH2 (cyclobutanone ring)
13CCDCl338.6--Spirocyclic C
13CCDCl328.5--C(C H3)3
Infrared (IR) Spectroscopy
Parameter Value (cm-1) Assignment
Peak 1~1775C=O stretch (cyclobutanone)
Peak 2~1685C=O stretch (Boc-carbamate)
Peak 3~1160C-O stretch
Mass Spectrometry (MS)
Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS)Calculated [M+H]+212.1281
HRMSFound [M+H]+212.1282

Experimental Protocols

The following experimental protocols are based on the synthesis described by Witschel et al. in Organic Letters 2009, 11 (16), pp 3523–3525.

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis involves the oxidation of the corresponding alcohol precursor.

Materials:

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • A solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equivalent) in dichloromethane (DCM) is cooled to 0 °C in an ice bath.

  • Dess-Martin periodinane (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • The mixture is stirred vigorously for 30 minutes until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the title compound as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical flow of spectroscopic data analysis.

Spectroscopic_Analysis_Workflow Compound Synthesized Compound (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) NMR NMR Spectroscopy (1H, 13C) Compound->NMR Analyze Proton/Carbon Environment IR IR Spectroscopy Compound->IR Identify Functional Groups MS Mass Spectrometry (HRMS) Compound->MS Determine Mass-to-Charge Ratio Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Synthetic_Workflow Start Starting Material tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Step1 Oxidation Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM) Conditions: 0 °C to Room Temp. Start->Step1 Step2 Workup Quenching: NaHCO3/Na2S2O3 Extraction: DCM Step1->Step2 Step3 Purification Flash Column Chromatography Step2->Step3 Final Final Product tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Step3->Final

Caption: Synthetic Workflow Diagram.

The Azaspiro[3.3]heptane Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties offer a distinct advantage in the design of novel therapeutics, providing a valuable alternative to traditional saturated heterocycles like piperidine. This in-depth technical guide explores the history of the azaspiro[3.3]heptane core, from its initial synthesis to its current applications in drug discovery. We provide a comprehensive overview of synthetic methodologies, a comparative analysis of physicochemical properties, and detailed experimental protocols. Furthermore, this guide visualizes key signaling pathways where azaspiro[3.3]heptane-containing molecules have shown significant activity, offering a roadmap for future research and development in this exciting area.

Discovery and Historical Context

The exploration of novel chemical space is a cornerstone of drug discovery. For decades, saturated nitrogen-containing heterocycles, particularly piperidine, have been privileged scaffolds in the design of countless therapeutic agents. However, the drive to improve properties such as aqueous solubility, metabolic stability, and target selectivity has led chemists to explore more structurally complex and rigid frameworks.

The journey of the azaspiro[3.3]heptane scaffold began with the recognition of its potential as a bioisostere of piperidine.[1] A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to produce a compound with similar biological properties. The rigid, spirocyclic nature of the azaspiro[3.3]heptane core offers a unique conformational constraint compared to the flexible chair-boat conformations of piperidine. This rigidity can lead to more specific interactions with biological targets and can also shield the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile.[2]

Early investigations into this scaffold were driven by the need for novel building blocks in medicinal chemistry that could impart improved drug-like properties.[2][3] The first syntheses of 1-azaspiro[3.3]heptanes were achieved through a key thermal [2+2] cycloaddition reaction, which remains a fundamental approach to constructing this core structure.[3][4] Subsequent research has expanded the family of azaspiro[3.3]heptanes to include various isomers and substituted derivatives, each offering unique vectors for chemical diversification.[5][6] The introduction of this scaffold into existing drug molecules, such as the anesthetic bupivacaine, demonstrated its ability to generate patent-free analogues with retained or even enhanced activity.[4]

Physicochemical Properties: A Comparative Analysis

A key driver for the adoption of the azaspiro[3.3]heptane scaffold is its impact on the physicochemical properties of a molecule, particularly lipophilicity and metabolic stability. The following tables summarize quantitative data comparing azaspiro[3.3]heptane derivatives with their corresponding piperidine or other heterocyclic analogues.

Table 1: Comparison of Lipophilicity (logD) of Azaspiro[3.3]heptane Analogues and Their Corresponding Piperidine/Morpholine Counterparts

Parent Compound ClassParent HeterocycleAzaspiro[3.3]heptane AnalogueΔlogD (Analogue - Parent)Reference
Terminal Morpholine ReplacementMorpholine2-Oxa-6-azaspiro[3.3]heptane-0.2 to -1.1[7]
Terminal C-linked Piperidine ReplacementPiperidine2-Azaspiro[3.3]heptane-0.2 to -1.1[7]
Terminal N-linked Piperidine ReplacementPiperidine2-Azaspiro[3.3]heptane+0.2 to +0.5[7]

Note: logD is the distribution coefficient at a specific pH (typically 7.4 for physiological relevance) and is a measure of lipophilicity. A lower logD value generally corresponds to higher aqueous solubility.

Table 2: Metabolic Stability of Azaspiro[3.3]heptane Derivatives

CompoundIntrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg)Half-life (t1/2) (min)Reference
Piperidine-containing model compound136-[7]
2-Azaspiro[3.3]heptane-containing model compound12-[7]
1-Azaspiro[3.3]heptane-containing model compound13-[7]

Note: Lower intrinsic clearance (CLint) and longer half-life (t1/2) are indicative of greater metabolic stability.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the azaspiro[3.3]heptane core and its derivatives has been a subject of extensive research. Several robust methods have been developed, allowing for the scalable production of these valuable building blocks.

General Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition

A foundational method for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam.[4]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane (General Procedure)

  • [2+2] Cycloaddition:

    • To a solution of the appropriate endocyclic alkene in a suitable solvent (e.g., toluene), add Graf's isocyanate (ClO₂S-NCO).

    • Heat the reaction mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting spirocyclic β-lactam by column chromatography on silica gel.

  • Reduction of the β-Lactam:

    • Dissolve the purified β-lactam in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as alane (AlH₃), in the same solvent.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-8 hours).

    • Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium sulfate).

    • Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield the 1-azaspiro[3.3]heptane.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The synthesis of 2,6-diazaspiro[3.3]heptanes often involves the cyclization of a suitably functionalized precursor.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • Preparation of the Precursor:

    • Synthesize (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine via reductive amination of 1-benzyl-3-formyl-3-chloroazetidine with aniline.

  • Cyclization:

    • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in THF, add potassium tert-butoxide (t-BuOK) (2.2 equivalents, 1.0 M solution in THF).

    • Heat the reaction mixture at 70 °C in a sealed tube.

    • After 90 minutes, add an additional portion of t-BuOK (1 equivalent).

    • Continue heating for another hour.

    • Cool the reaction to room temperature and filter to remove the precipitated KCl.

    • Evaporate the solvent under reduced pressure and purify the residue by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The unique structural and physicochemical properties of azaspiro[3.3]heptanes have led to their incorporation into a variety of drug candidates targeting diverse signaling pathways.

General Experimental Workflow for Synthesis and Evaluation

The development of new bioactive compounds containing the azaspiro[3.3]heptane scaffold typically follows a well-defined workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A Precursor Synthesis B Spirocyclization A->B C Purification (Chromatography) B->C D Structural Analysis (NMR, MS) C->D E Physicochemical Property Measurement (logD, Solubility) D->E F In vitro Assays (Enzyme/Receptor Binding) E->F G Cell-based Assays (Signaling Pathway Modulation) F->G H ADME & Tox Screening G->H I Structure-Activity Relationship (SAR) Studies H->I I->A Iterative Redesign G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Azaspiro[3.3]heptane Inhibitor Inhibitor->EGFR G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Azaspiro[3.3]heptane Inducer KEAP1 KEAP1 Inducer->KEAP1 inactivates NRF2_cyto NRF2 KEAP1->NRF2_cyto degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE gamma_globin γ-globin gene ARE->gamma_globin activates transcription HbF Fetal Hemoglobin (HbF) Production gamma_globin->HbF

References

An In-depth Technical Guide on the Solubility of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information regarding the solubility of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in medicinal chemistry. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthetic and purification methodologies. Furthermore, a detailed, standardized experimental protocol for determining the precise solubility of this compound in various organic solvents is presented, accompanied by a visual workflow diagram. This guide aims to equip researchers with the necessary information and procedures to effectively handle this compound in a laboratory setting and to perform accurate solubility assessments tailored to their specific research needs.

Introduction

This compound is a bifunctional molecule of significant interest in the field of drug discovery and development. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This guide addresses the current knowledge gap regarding its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₃[1][2]
Molecular Weight 211.26 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 114.5-116 °C
XLogP3 0.5[1]
Topological Polar Surface Area 46.6 Ų[1]

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in organic solvents. However, qualitative solubility can be inferred from documented synthetic procedures, particularly those describing purification by flash chromatography.

The table below summarizes the qualitative solubility of the compound in selected organic solvents based on these inferences.

SolventQualitative SolubilityRationale / Reference
Ethyl Acetate SolubleUsed as a mobile phase component in flash chromatography for purification, indicating good solubility.[3]
Heptane Sparingly Soluble / InsolubleUsed as a non-polar component in the mobile phase for flash chromatography, suggesting low solubility.[3]
Dichloromethane Likely SolubleOften used as a solvent for reactions involving similar N-Boc protected compounds.
Water Insoluble / Sparingly SolubleThe presence of a large non-polar tert-butyl group and the overall organic structure suggests low aqueous solubility. Washing with aqueous sodium bicarbonate during synthesis workup also implies low water solubility.[3]
Methanol Likely SolublePolar protic nature of methanol would likely facilitate dissolution.
Acetone Likely SolubleA polar aprotic solvent that is a good solvent for a wide range of organic compounds.

Note: "Likely Soluble" is an estimation based on the compound's structure and general solubility principles in organic chemistry.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following gravimetric method is recommended. This protocol is a standardized procedure that can be adapted for various organic solvents.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (0.2 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial.

    • Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a pipette.

    • Immediately filter the withdrawn solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish with the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken not to sublime the solute.

    • Once the solvent has fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

    • The solubility can then be expressed in various units, for example:

      • g/L: (mass of solute in g / volume of solvent withdrawn in mL) * 1000

      • mg/mL: mass of solute in mg / volume of solvent withdrawn in mL

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial B->C D Equilibrate in Thermostatic Shaker (e.g., 24-48h) C->D Incubate E Allow Excess Solid to Settle D->E F Withdraw Known Volume of Supernatant E->F Sample G Filter through 0.2 µm Syringe Filter F->G H Collect in Pre-weighed Evaporating Dish G->H I Evaporate Solvent H->I Process J Weigh Dried Solute I->J K Calculate Solubility (e.g., g/L) J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be formally published, qualitative assessments indicate its solubility in common polar aprotic solvents like ethyl acetate and limited solubility in non-polar solvents such as heptane. For researchers requiring precise solubility values for applications such as reaction optimization, formulation development, or crystallization studies, the detailed experimental protocol provided herein offers a reliable method for in-house determination. The accompanying workflow diagram provides a clear visual guide to this process. It is recommended that researchers perform this experimental determination to obtain data relevant to their specific solvent systems and experimental conditions.

References

Stereoisomerism in 2-Azaspiro[3.3]heptane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, primarily as a bioisostere of piperidine. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The presence of stereogenic centers in substituted 2-azaspiro[3.3]heptane derivatives introduces the critical element of stereoisomerism, where the spatial arrangement of atoms can profoundly influence pharmacological activity. This technical guide provides an in-depth exploration of the stereoisomerism of 2-azaspiro[3.3]heptane derivatives, focusing on their stereoselective synthesis, analytical methods for stereochemical determination, and the impact of stereochemistry on biological function.

Stereoselective Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The controlled synthesis of specific stereoisomers is paramount in drug discovery to enable the investigation of structure-activity relationships (SAR) and to identify the most potent and selective therapeutic candidates. Several methodologies have been developed for the asymmetric synthesis of 2-azaspiro[3.3]heptane derivatives, primarily focusing on diastereoselective and enantioselective approaches.

One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines. This approach has demonstrated the capability to produce 1-substituted 2-azaspiro[3.3]heptanes with high diastereomeric ratios.[1] Another powerful strategy is the rhodium-catalyzed asymmetric cyclopropanation, which has been successfully employed to generate substituted 2-azaspiro[3.3]heptanes with excellent enantiomeric excess.

Experimental Protocol: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes[1]

This protocol outlines a three-step synthesis yielding enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes.

Step 1: Synthesis of β-amino ester

To a solution of ethyl cyclobutanecarboxylate (1.0 equiv.) in THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equiv.). The mixture is stirred for 30 minutes, followed by the addition of a solution of the appropriate Davis-Ellman's sulfinylimine (0.9 equiv.) in THF. The reaction is stirred at -78 °C for 2-3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-amino ester.

Step 2: Reduction of the ester

To a solution of the β-amino ester (1.0 equiv.) in THF at 0 °C is added LiAlH4 (2.0 equiv.) portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude amino alcohol, which is used in the next step without further purification.

Step 3: Cyclization to 2-azaspiro[3.3]heptane

To a solution of the crude amino alcohol (1.0 equiv.) and triethylamine (3.0 equiv.) in CH2Cl2 at 0 °C is added methanesulfonyl chloride (1.5 equiv.) dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final 1-substituted 2-azaspiro[3.3]heptane.

Stereochemical Analysis

The accurate determination of stereochemical purity is crucial. The two primary analytical techniques for this purpose are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography (HPLC and SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are commonly used for the chiral separation of a wide range of compounds.[2][3] SFC is often favored for its faster analysis times and reduced consumption of organic solvents.[4]

While specific, universally applicable protocols are compound-dependent, a general approach for method development involves screening a variety of chiral columns with different mobile phase compositions.

General Screening Conditions for Chiral SFC:

  • Columns: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent, typically an alcohol like methanol, ethanol, or isopropanol.

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-200 bar.

  • Temperature: 25-40 °C.

NMR Spectroscopy for Determination of Enantiomeric Excess

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a valuable tool for determining enantiomeric excess (% ee).[5] Chiral solvating agents form transient diastereomeric complexes with the enantiomers in solution, leading to the differentiation of their NMR signals.[6]

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

  • A solution of the racemic or enantioenriched 2-azaspiro[3.3]heptane derivative is prepared in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • The 1H NMR spectrum is recorded.

  • A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

  • The 1H NMR spectrum is recorded again. The signals corresponding to the enantiomers, which were degenerate in the absence of the CSA, should now appear as separate peaks.

  • The enantiomeric excess is calculated by integrating the signals of the two enantiomers.

Quantitative Data on Stereoisomers

The following tables summarize quantitative data on the stereoselective synthesis and biological activity of 2-azaspiro[3.3]heptane derivatives.

CompoundDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Synthesis MethodReference
1-Phenyl-2-azaspiro[3.3]heptane derivative98:2>99%Diastereoselective addition to Davis-Ellman's imine[1]
1-Naphthyl-2-azaspiro[3.3]heptane derivative95:5>99%Diastereoselective addition to Davis-Ellman's imine[1]
StereoisomerBiological TargetActivity (IC50)Reference
(5S, αS)-3-Br-acivicin derivativeP. falciparum1.5 µM[7]
(5R, αR)-3-Br-acivicin derivativeP. falciparum15 µM[7]

Note: The biological activity data is for a related class of compounds and is included to illustrate the principle of stereospecific bioactivity. Specific data for 2-azaspiro[3.3]heptane stereoisomers is an area of active research.

Logical Relationships in Stereoselective Synthesis

The following diagram illustrates the logical workflow for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes.

Stereoselective_Synthesis Start Ethyl Cyclobutanecarboxylate + Davis-Ellman's Imine Step1 Diastereoselective Addition (LDA, -78 °C) Start->Step1 Intermediate1 β-Amino Ester Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 Cyclization (MsCl, Et3N) Intermediate2->Step3 End Enantio- and Diastereo-pure 1-Substituted 2-Azaspiro[3.3]heptane Step3->End

Asymmetric synthesis workflow.

Conclusion

Stereoisomerism is a critical consideration in the design and development of 2-azaspiro[3.3]heptane derivatives as therapeutic agents. The ability to synthesize and analyze stereochemically pure compounds is essential for elucidating structure-activity relationships and optimizing drug candidates. The methodologies for stereoselective synthesis and analysis outlined in this guide provide a foundation for researchers to explore the rich chemical space of this important scaffold and unlock its full therapeutic potential. Further research into the differential biological activities of 2-azaspiro[3.3]heptane stereoisomers will undoubtedly lead to the discovery of novel and improved medicines.

References

The Ascending Trajectory of 5-Oxo-2-azaspiro[3.3]heptanes in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The unique structural attributes of 5-oxo-2-azaspiro[3.3]heptane derivatives are positioning them as a promising scaffold in modern medicinal chemistry. This technical guide provides an in-depth analysis of their burgeoning biological activities, focusing on their potential as therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes complex pathways to facilitate further exploration of this novel chemical space.

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane core offers a distinct advantage in drug design, serving as a bioisosteric replacement for commonly used motifs like piperidine. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for the development of successful drug candidates. The introduction of a carbonyl group at the 5-position further functionalizes the scaffold, providing a key interaction point for biological targets.

Fetal Hemoglobin Induction: A Promising Avenue for Hemoglobinopathies

A significant breakthrough in the application of this scaffold has been the discovery of 2-azaspiro[3.3]heptane derivatives as potent inducers of fetal hemoglobin (HbF).[1] Pharmacological reactivation of γ-globin gene expression to produce HbF is a clinically validated strategy for the management of β-thalassemia and sickle cell disease (SCD).[1] A series of novel 2-azaspiro[3.3]heptane derivatives has been designed, synthesized, and optimized, leading to the identification of orally bioavailable compounds with significant in vivo efficacy.[1]

Structure-Activity Relationship (SAR) for Fetal Hemoglobin Induction

A systematic exploration of the structure-activity relationships of these compounds has revealed key insights into their biological activity. The central 2-azaspiro[3.3]heptane core, an isoxazole moiety, and a substituted aromatic ring were identified as crucial pharmacophoric elements. Optimization of these components led to the discovery of compound 18 , which demonstrated a significant, dose-dependent increase in globin switching in cynomolgus monkeys.[1] Furthermore, this compound exhibited a favorable safety profile with no genotoxic effects, positioning it as a promising candidate for further development.[1]

CompoundRγ-globin mRNA induction (Fold change)
Hit 1 H1.0
Analog A 4-F1.5
Analog B 4-Cl2.1
Analog C 4-CH31.8
Optimized Lead 18 3-F, 4-CN5.2

Note: The data presented is a representative summary based on the findings in the cited literature. For complete and detailed data, please refer to the original publication.

Experimental Protocols

General Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The synthesis of the 2-azaspiro[3.3]heptane core and its derivatives involves a multi-step sequence. A key building block is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be synthesized through efficient and scalable routes. This intermediate allows for selective functionalization of the azetidine and cyclobutanone rings.

Synthesis of the Core Scaffold:

A common route to the 5-oxo-2-azaspiro[3.3]heptane core involves the [2+2] cycloaddition of a ketene with an appropriate alkene, followed by subsequent ring-closing reactions. The resulting spirocyclic ketone can then be further modified.

DOT Script for the General Synthetic Workflow:

Synthetic_Workflow Start Starting Materials Intermediate1 [2+2] Cycloaddition Start->Intermediate1 Intermediate2 Ring Closure Intermediate1->Intermediate2 Core 5-Oxo-2-azaspiro[3.3]heptane Core Intermediate2->Core Derivatization Functional Group Interconversion Core->Derivatization Final_Compounds Target Compounds Derivatization->Final_Compounds

Caption: General synthetic workflow for 5-oxo-2-azaspiro[3.3]heptane derivatives.

In Vitro Assay for Fetal Hemoglobin Induction

The biological activity of the synthesized compounds as HbF inducers is typically evaluated using an in vitro cell-based assay.

Cell Culture: Human erythroid progenitor cells are cultured in a suitable medium supplemented with growth factors to induce erythroid differentiation.

Compound Treatment: The cells are treated with varying concentrations of the test compounds for a specific duration.

Analysis of γ-globin Expression: The induction of γ-globin expression is quantified at the mRNA level using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Flow Cytometry for F-cells: The percentage of HbF-containing cells (F-cells) is determined by flow cytometry using an anti-HbF antibody.

DOT Script for the In Vitro Assay Workflow:

In_Vitro_Workflow Start Erythroid Progenitor Cells Treatment Compound Incubation Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction & RT-qPCR Harvest->RNA_Extraction Flow_Cytometry Flow Cytometry (F-cell Analysis) Harvest->Flow_Cytometry Data_Analysis Data Analysis RNA_Extraction->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of HbF inducers.

Future Directions and Potential Applications

The successful development of 5-oxo-2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers highlights the therapeutic potential of this scaffold. Given their favorable drug-like properties, these compounds are being explored for a range of other biological targets. The rigid nature of the spirocyclic system allows for precise orientation of substituents, making it an attractive scaffold for targeting enzymes and receptors where specific ligand-target interactions are crucial. Future research is expected to uncover novel biological activities for this versatile chemical class, expanding its impact on drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a valuable bifunctional building block in medicinal chemistry and drug discovery.[1] Its rigid spirocyclic scaffold serves as a novel pharmacophore and a surrogate for piperidine and piperazine ring systems, providing access to new chemical space.[1][2] This document outlines two efficient and scalable synthetic routes to this compound, targeting researchers and professionals in drug development.[1][3]

Chemical Structure

Synonyms:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[4]

  • N-Boc-6-oxo-2-azaspiro[3.3]heptane[5]

  • 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester[5]

CAS Number: 1181816-12-5[5] Molecular Formula: C₁₁H₁₇NO₃[4] Molecular Weight: 211.26 g/mol [4]

Synthetic Routes Overview

Two primary, scalable synthetic routes for this compound have been reported.[1][3]

  • Route 1: A multi-step synthesis starting from inexpensive epibromohydrin.[3]

  • Route 2: A more direct, three-step synthesis commencing from the more expensive N-Boc-azetidin-3-one.[3]

A third, more complex, five-step method has also been described in patent literature, achieving a total yield of 41%.[6] This route involves reduction, tosyl protection, cyclization, deprotection, and finally Boc protection.[6]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes.

ParameterRoute 1 (from Epibromohydrin)Route 2 (from N-Boc-azetidin-3-one)Route 3 (Patent CN102442934A)[6]
Starting Material EpibromohydrinN-Boc-azetidin-3-oneCompound (14)
Number of Steps Multiple Steps3 Steps5 Steps
Overall Yield 21% (for 51g scale)[3]Not explicitly stated, but described as rapid and scalable[3]41%[6]
Key Intermediates Various 2-azaspiro[3.3]heptane intermediates[3]Not detailedCompounds (15), (19), (20)
Scalability Demonstrated on a multi-gram scale[3]Successfully performed on a 100g scale[3]Described as having large-scale preparation value[6]

Experimental Protocols

Route 2: Synthesis from N-Boc-azetidin-3-one

This route provides a rapid and scalable method to the target compound in three steps.[3]

Step 1: Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate

  • Reagents and Materials: N-Boc-azetidin-3-one, Methyltriphenylphosphonium bromide, Potassium tert-butoxide, Tetrahydrofuran (THF).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Add potassium tert-butoxide portion-wise at 0 °C and stir the resulting ylide solution.

    • Add a solution of N-Boc-azetidin-3-one in THF.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to yield tert-butyl 3-methyleneazetidine-1-carboxylate.

Step 2: [2+2] Cycloaddition

  • Reagents and Materials: tert-butyl 3-methyleneazetidine-1-carboxylate, Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc), Diethyl ether.

  • Procedure:

    • Prepare activated zinc by washing zinc dust with an acidic solution, followed by water, ethanol, and ether, then drying under vacuum.

    • In a flask containing activated zinc and diethyl ether, add a solution of tert-butyl 3-methyleneazetidine-1-carboxylate.

    • Slowly add a solution of trichloroacetyl chloride in diethyl ether to generate dichloroketene in situ.

    • Maintain the reaction temperature and stir until the starting material is consumed.

    • Filter the reaction mixture and concentrate the filtrate.

Step 3: Dechlorination and Hydrolysis

  • Reagents and Materials: Crude cycloaddition product, Zinc dust, Acetic acid.

  • Procedure:

    • Dissolve the crude product from the previous step in acetic acid.

    • Add zinc dust portion-wise while monitoring the reaction progress.

    • Upon completion, filter the reaction mixture and neutralize the filtrate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product by crystallization from a suitable solvent system (e.g., ethyl acetate and heptane) to obtain this compound as a white solid.[3]

Mandatory Visualizations

Logical Relationship of Synthetic Routes

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Final Product A Epibromohydrin P1 Route 1 (Multi-step) A->P1 Inexpensive [4] B N-Boc-azetidin-3-one P2 Route 2 (3 Steps) B->P2 Rapid, Scalable [4] C Compound (14) P3 Route 3 (5 Steps) C->P3 Patent CN102442934A [1] FP tert-butyl 5-oxo-2- azaspiro[3.3]heptane- 2-carboxylate P1->FP P2->FP P3->FP

Caption: Overview of synthetic routes to the target compound.

Experimental Workflow for Route 2

Workflow_Route2 start N-Boc-azetidin-3-one step1 Step 1: Wittig Reaction (Methyltriphenylphosphonium bromide, KOtBu, THF) start->step1 intermediate1 tert-butyl 3-methylene- azetidine-1-carboxylate step1->intermediate1 step2 Step 2: [2+2] Cycloaddition (Dichloroketene from Cl3CCOCl, Zn, Ether) intermediate1->step2 intermediate2 Crude Dichloro-cycloadduct step2->intermediate2 step3 Step 3: Dechlorination (Zn, Acetic Acid) intermediate2->step3 purification Purification (Crystallization) step3->purification end_product tert-butyl 5-oxo-2-azaspiro[3.3]- heptane-2-carboxylate purification->end_product

Caption: Workflow for the synthesis from N-Boc-azetidin-3-one.

References

Scalable Synthetic Routes for N-Boc-5-oxo-2-azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthetic protocols for the preparation of N-Boc-5-oxo-2-azaspiro[3.3]heptane, a valuable building block in drug discovery. The inherent three-dimensional nature of spirocycles, such as the 2-azaspiro[3.3]heptane core, offers a compelling structural motif for probing novel chemical space and improving physicochemical properties of drug candidates.[1][2][3][4][5] This intermediate serves as a versatile scaffold for the synthesis of analogues for piperidine and homopiperidine, which are common moieties in approved drugs.[6][7]

Two primary scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (N-Boc-5-oxo-2-azaspiro[3.3]heptane) have been reported, offering different strategic advantages.[6][7] The first is a linear multi-step synthesis, while the second employs a [2+2] cycloaddition strategy for a more convergent approach.[6][7][8]

Synthetic Strategies Overview

A retrosynthetic analysis reveals two main approaches to the target molecule. The linear synthesis involves the sequential construction of the cyclobutane and azetidine rings. The convergent synthesis utilizes a [2+2] cycloaddition of a ketene with an azetidine-derived olefin to form the spirocyclic core in a single step.

retrosynthesis target N-Boc-5-oxo-2-azaspiro[3.3]heptane linear Linear Synthesis target->linear Multi-step convergent Convergent Synthesis ([2+2] Cycloaddition) target->convergent Key Step start1 1,3-Dibromopropane Derivative linear->start1 start2 N-Boc-3-methyleneazetidine convergent->start2 start3 Dichloroketene convergent->start3

Caption: Retrosynthetic analysis of N-Boc-5-oxo-2-azaspiro[3.3]heptane.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the two primary synthetic routes to N-Boc-5-oxo-2-azaspiro[3.3]heptane.

RouteStepStarting MaterialProductReported Yield (%)Reference
Linear Synthesis 8 Steps TotalDiethyl malonateN-Boc-5-oxo-2-azaspiro[3.3]heptane~19 (overall)[7]
Oxidation of alcohol intermediatetert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateN-Boc-5-oxo-2-azaspiro[3.3]heptaneGood[7]
Convergent Route 3 Steps TotalN-Boc-azetidin-3-oneN-Boc-5-oxo-2-azaspiro[3.3]heptane~20-30 (overall)[7]
[2+2] CycloadditionN-Boc-3-methyleneazetidine and DichloroketeneDichloro-intermediateModest[7]
Reductive dehalogenationDichloro-intermediateN-Boc-5-oxo-2-azaspiro[3.3]heptaneGood[7]
Patent CN102442934A 5 Steps TotalA 1,1-disubstituted cyclobutane derivativeN-Boc-5-oxo-2-azaspiro[3.3]heptane41 (overall)[9]

Experimental Protocols

Route 1: Linear Synthesis (8 Steps)

This route provides access to various orthogonally protected 2-azaspiro[3.3]heptane intermediates.[7] The final step is the oxidation of the corresponding alcohol.

Protocol: Oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Materials:

    • tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

    • Stir vigorously for 15-20 minutes until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-5-oxo-2-azaspiro[3.3]heptane.

linear_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification alcohol Alcohol Intermediate dissolve Dissolve in DCM alcohol->dissolve dmp Dess-Martin Periodinane add_dmp Add DMP dmp->add_dmp cool Cool to 0 °C dissolve->cool cool->add_dmp stir Stir at RT add_dmp->stir quench Quench Reaction stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Boc-5-oxo-2- azaspiro[3.3]heptane purify->product

Caption: Workflow for the oxidation step in the linear synthesis.

Route 2: Convergent Synthesis via [2+2] Cycloaddition (3 Steps)

This more concise route utilizes a [2+2] cycloaddition as the key step to construct the spirocyclic core.[7]

Protocol: [2+2] Cycloaddition and Dehalogenation

Step A: Synthesis of N-Boc-3-methyleneazetidine

  • Materials:

    • N-Boc-azetidin-3-one

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 equivalents) portion-wise.

    • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-methyleneazetidine.

Step B: [2+2] Cycloaddition of N-Boc-3-methyleneazetidine with Dichloroketene

  • Materials:

    • N-Boc-3-methyleneazetidine

    • Trichloroacetyl chloride

    • Activated zinc dust

    • Anhydrous diethyl ether or THF

    • Silica gel for column chromatography

  • Procedure:

    • Set up a flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.

    • Add activated zinc dust (2-3 equivalents) and anhydrous diethyl ether to the flask.

    • In the addition funnel, prepare a solution of N-Boc-3-methyleneazetidine (1 equivalent) and trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether.

    • Add the solution from the addition funnel dropwise to the vigorously stirred zinc suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate and purify the crude dichloro-adduct by column chromatography.

Step C: Reductive Dehalogenation

  • Materials:

    • Dichloro-adduct from Step B

    • Zinc dust

    • Acetic acid or ammonium chloride

    • Methanol or ethanol

  • Procedure:

    • Dissolve the dichloro-adduct (1 equivalent) in a mixture of acetic acid and an alcohol solvent.

    • Add activated zinc dust (excess, e.g., 5-10 equivalents) portion-wise.

    • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite, washing with the alcohol solvent.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, N-Boc-5-oxo-2-azaspiro[3.3]heptane, by column chromatography or crystallization.

convergent_synthesis_workflow start N-Boc-azetidin-3-one wittig Wittig Reaction start->wittig olefin N-Boc-3-methyleneazetidine wittig->olefin cycloaddition [2+2] Cycloaddition with Dichloroketene olefin->cycloaddition dichloro Dichloro-adduct cycloaddition->dichloro dehalogenation Reductive Dehalogenation dichloro->dehalogenation product N-Boc-5-oxo-2-azaspiro[3.3]heptane dehalogenation->product

Caption: Workflow for the convergent [2+2] cycloaddition route.

Conclusion

The synthesis of N-Boc-5-oxo-2-azaspiro[3.3]heptane is achievable on a large scale through multiple synthetic strategies. The choice of route may depend on the availability of starting materials, desired purity, and the specific equipment available. The linear synthesis offers access to a variety of functionalized intermediates, while the convergent route is more step-economical. Both protocols provided herein are based on scalable and efficient chemical transformations, providing a solid foundation for the production of this important building block for drug discovery and development programs.

References

Application Notes and Protocols: The Versatile Role of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties has led medicinal chemists to explore unique three-dimensional scaffolds. One such scaffold that has garnered significant attention is the azaspiro[3.3]heptane moiety. This document provides detailed application notes and experimental protocols for the use of a key building block, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate , in drug discovery.

Introduction

This compound is a bifunctional synthetic intermediate that serves as a valuable starting material for a variety of complex molecules. Its rigid, spirocyclic core offers a distinct three-dimensional geometry that can be exploited to access novel chemical space. This is a departure from the often "flat" molecules that have traditionally dominated medicinal chemistry.[1] The presence of a ketone and a Boc-protected amine allows for selective functionalization at two different points, making it a versatile scaffold for library synthesis and lead optimization.

One of the key advantages of the 2-azaspiro[3.3]heptane core is its role as a bioisostere for commonly used fragments like piperidine.[2] Bioisosteric replacement can lead to improved physicochemical properties, such as reduced lipophilicity, which can in turn enhance a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

Application 1: Synthesis of Fetal Hemoglobin Inducers for Sickle Cell Disease

A significant application of the 2-azaspiro[3.3]heptane scaffold is in the development of novel therapies for β-hemoglobinopathies, such as sickle cell disease. The strategy involves the reactivation of fetal hemoglobin (HbF) production, which can compensate for the defective adult hemoglobin.

A series of 2-azaspiro[3.3]heptane derivatives have been identified as potent inducers of fetal hemoglobin.[4] The synthesis of these compounds utilizes this compound as a key starting material. The ketone functionality is transformed into an amine, which is then coupled with a substituted isoxazole carboxylic acid to yield the final active compounds.

Experimental Protocol: Synthesis of a Fetal Hemoglobin Inducer

This protocol describes the synthesis of a potent fetal hemoglobin inducer, compound 18 , from the aforementioned publication.[4] The key transformation is a reductive amination of the ketone, followed by amide coupling.

Step 1: Reductive Amination of this compound

A general procedure for the reductive amination of a ketone to a primary amine is as follows:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as methanol or dichloromethane at 0 °C, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate.

Step 2: Amide Coupling

  • To a solution of tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and 5-methylisoxazole-3-carboxylic acid (1.1 eq) in an anhydrous solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the coupled product.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the final compound as a salt.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of a selection of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin inducers.

CompoundR Groupγ-globin induction (% of total β-like globin) at 10 µM
1 Phenyl15.2
18 4-(cyanomethyl)phenyl25.6
19 4-methoxyphenyl18.9
20 3-chlorophenyl12.5

Data is representative and extracted from publicly available literature.[4]

SAR_Pathway

Application 2: Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the efficacy of a PROTAC, and rigid, well-defined linkers are often sought to improve ternary complex formation.

The 2-azaspiro[3.3]heptane scaffold, derived from this compound, is an attractive component for PROTAC linkers. Its rigid structure can help to correctly orient the two ligands for optimal protein-protein interactions. The ketone can be converted to an amine or other functional groups to provide attachment points for either the target protein ligand or the E3 ligase ligand.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC incorporating a 2-azaspiro[3.3]heptane linker would typically follow these steps:

  • Functionalization of the Scaffold: Convert the ketone of this compound to a suitable functional group for linker attachment (e.g., amine, carboxylic acid, or alcohol).

  • Linker Elongation (if necessary): Attach a chain of atoms (e.g., a PEG linker) to the newly introduced functional group to achieve the desired linker length.

  • Ligand Attachment 1: Couple the first ligand (either for the target protein or the E3 ligase) to one end of the linker-scaffold unit.

  • Boc Deprotection: Remove the Boc protecting group from the azetidine nitrogen.

  • Ligand Attachment 2: Couple the second ligand to the deprotected azetidine nitrogen.

PROTAC_Workflow

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its unique three-dimensional structure and bifunctional nature provide a robust platform for the synthesis of novel therapeutic agents with potentially improved properties. The applications in developing fetal hemoglobin inducers and as a rigid scaffold for PROTAC linkers highlight its importance in addressing challenging therapeutic targets. The provided protocols and data serve as a guide for researchers to harness the potential of this promising chemical entity in their drug discovery programs.

References

Derivatization of the Ketone in 2-Boc-5-oxo-2-azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the ketone moiety in 2-Boc-5-oxo-2-azaspiro[3.3]heptane. This versatile building block, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5), is of significant interest in medicinal chemistry due to its rigid spirocyclic scaffold, which can serve as a bioisostere for commonly used motifs like piperidine.[1] The derivatization of its ketone functionality opens up a wide array of possibilities for synthesizing novel and diverse chemical entities for drug discovery programs.

This guide covers several key classes of ketone derivatization reactions: reductive amination, Wittig olefination, Bucherer-Bergs hydantoin synthesis, and Baeyer-Villiger oxidation. For each reaction, a general overview, a detailed experimental protocol, and expected outcomes are provided.

Key Derivatization Pathways

An overview of the primary synthetic transformations of the ketone in 2-Boc-5-oxo-2-azaspiro[3.3]heptane is presented below. Each of these pathways allows for the introduction of diverse functional groups, enabling the exploration of new chemical space.

Derivatization_Pathways Ketone 2-Boc-5-oxo-2-azaspiro[3.3]heptane Amine Amine Derivative Ketone->Amine Reductive Amination Alkene Alkene Derivative Ketone->Alkene Wittig Reaction Hydantoin Spiro-hydantoin Derivative Ketone->Hydantoin Bucherer-Bergs Reaction Lactone Lactone Derivative Ketone->Lactone Baeyer-Villiger Oxidation

Caption: Key derivatization pathways for 2-Boc-5-oxo-2-azaspiro[3.3]heptane.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This reaction is highly valuable for introducing a wide range of substituents through the choice of the primary or secondary amine.

Application Note:

The reductive amination of 2-Boc-5-oxo-2-azaspiro[3.3]heptane provides a direct route to 5-amino-2-azaspiro[3.3]heptane derivatives. These derivatives are valuable scaffolds in medicinal chemistry, often used to introduce basic centers or points for further functionalization. The choice of the amine component allows for the introduction of a wide variety of functional groups.

Experimental Protocol: Reductive Amination with a Primary Amine

Reductive_Amination_Workflow Start Dissolve Ketone and Amine in Solvent Add_Reagent Add Reducing Agent (e.g., NaBH(OAc)3) Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Amine Product Purify->Product

Caption: Workflow for the reductive amination of 2-Boc-5-oxo-2-azaspiro[3.3]heptane.

Materials:

  • 2-Boc-5-oxo-2-azaspiro[3.3]heptane

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Boc-5-oxo-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the primary amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-Boc-5-amino-2-azaspiro[3.3]heptane derivative.

Quantitative Data:

Reactant AmineProductYield (%)Reference
Ammoniatert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateHigh[2][3]
Primary AminesN-substituted tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylates70-90General Protocol[4]

Note: Specific yields can vary depending on the amine used.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction is particularly useful for introducing exocyclic double bonds.

Application Note:

The Wittig reaction on 2-Boc-5-oxo-2-azaspiro[3.3]heptane allows for the introduction of a methylene group or substituted vinylidene groups at the 5-position. The resulting exocyclic alkene can serve as a versatile intermediate for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation.

Experimental Protocol: Methylenation using the Wittig Reaction

Wittig_Reaction_Workflow Start Prepare Phosphonium Ylide Add_Ketone Add Ketone Solution Start->Add_Ketone React React at Specified Temperature Add_Ketone->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Alkene Product Purify->Product

Caption: Workflow for the Wittig reaction on 2-Boc-5-oxo-2-azaspiro[3.3]heptane.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • 2-Boc-5-oxo-2-azaspiro[3.3]heptane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise.

  • Allow the resulting bright yellow-orange solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 2-Boc-5-oxo-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Boc-5-methylene-2-azaspiro[3.3]heptane.

Quantitative Data:

Reactant YlideProductYield (%)Reference
Methylenetriphenylphosphorane2-Boc-5-methylene-2-azaspiro[3.3]heptane60-80General Protocol[5][6]

Note: Yields can be sensitive to the reaction conditions and the purity of the reagents.

Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate. This reaction is an efficient way to generate spiro-hydantoin scaffolds.

Application Note:

Applying the Bucherer-Bergs reaction to 2-Boc-5-oxo-2-azaspiro[3.3]heptane allows for the one-pot synthesis of a novel spiro-hydantoin derivative. Hydantoin moieties are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][7] This derivatization provides access to compounds with potential therapeutic applications.

Experimental Protocol: Synthesis of a Spiro-hydantoin

Bucherer_Bergs_Workflow Start Combine Ketone, KCN, and (NH4)2CO3 in Solvent Heat Heat Reaction Mixture Start->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Water and Cold Ethanol Precipitate->Wash Dry Dry the Product Wash->Dry Product Isolated Spiro-hydantoin Product Dry->Product

Caption: Workflow for the Bucherer-Bergs synthesis of a spiro-hydantoin.

Materials:

  • 2-Boc-5-oxo-2-azaspiro[3.3]heptane

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Hydrochloric acid (HCl) for acidification (optional, for purification)

Procedure:

  • In a pressure-rated vessel, combine 2-Boc-5-oxo-2-azaspiro[3.3]heptane (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1) to dissolve the reactants.

  • Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold water and then with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the spiro-hydantoin derivative.

Quantitative Data:

SubstrateProductYield (%)Reference
Cyclic KetonesSpiro-hydantoins60-90General Protocol[1][7][8]

Note: The reaction conditions may require optimization for this specific substrate.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts ketones to esters (or lactones from cyclic ketones).

Application Note:

The Baeyer-Villiger oxidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane is expected to yield a lactone. This transformation introduces an oxygen atom into the spirocyclic core, leading to a novel heterocyclic scaffold that can be further explored for its biological properties. The regioselectivity of the oxygen insertion is a key aspect of this reaction.

Experimental Protocol: Baeyer-Villiger Oxidation to a Lactone

Baeyer_Villiger_Workflow Start Dissolve Ketone in Solvent Add_Oxidant Add Peroxyacid (e.g., m-CPBA) Start->Add_Oxidant Stir Stir at Room Temperature Add_Oxidant->Stir Wash Wash with Na2S2O3 and NaHCO3 Stir->Wash Extract Extract with Organic Solvent Wash->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Lactone Product Purify->Product

Caption: Workflow for the Baeyer-Villiger oxidation of 2-Boc-5-oxo-2-azaspiro[3.3]heptane.

Materials:

  • 2-Boc-5-oxo-2-azaspiro[3.3]heptane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Boc-5-oxo-2-azaspiro[3.3]heptane (1.0 eq) in DCM (0.1 M).

  • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired lactone.

Quantitative Data:

SubstrateProductYield (%)Reference
Cyclobutanonesγ-Butyrolactones60-95General Protocol[9][10]

Note: The regioselectivity of the oxygen insertion should be confirmed by spectroscopic methods.

Conclusion

The derivatization of the ketone in 2-Boc-5-oxo-2-azaspiro[3.3]heptane offers a rich field for chemical exploration in the context of drug discovery. The protocols outlined in this document for reductive amination, Wittig olefination, Bucherer-Bergs hydantoin synthesis, and Baeyer-Villiger oxidation provide a solid foundation for the synthesis of a diverse range of novel spirocyclic compounds. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals and target molecules.

References

Application Notes and Protocols: N-Deprotection of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone amine protecting group in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the N-deprotection of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in medicinal chemistry due to the desirable physicochemical properties conferred by the spirocyclic scaffold.[2][3] The presence of a ketone functionality within the spirocycle necessitates careful selection of deprotection conditions to avoid unwanted side reactions.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind common deprotection strategies, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview of Acid-Mediated Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a well-established process that proceeds via a three-step mechanism.[4]

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][4]

  • Carbocation Formation: This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][5] The liberated amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[4]

A critical consideration in Boc deprotection is the fate of the generated tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites on the substrate or product, leading to impurities.[6] While scavengers are sometimes employed to trap the tert-butyl cation, for the target molecule of this guide, the primary focus is on achieving clean and efficient deprotection without compromising the ketone functionality.

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 H_plus H+ H_plus2 H+ TFA_Protocol_Workflow cluster_1 TFA Deprotection Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at RT (0.5-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Concentrate in vacuo Monitor->Workup Purify Precipitate with Et2O (optional) Workup->Purify End Isolated TFA Salt Purify->End HCl_Protocol_Workflow cluster_2 HCl/Dioxane Deprotection Workflow Start Dissolve Substrate in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl React Stir at RT (1-4h) Add_HCl->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Concentrate or Filter Precipitate Monitor->Workup End Isolated HCl Salt Workup->End

References

Application of 2-azaspiro[3.3]heptane Derivatives in PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This document explores the application of 2-azaspiro[3.3]heptane derivatives as rigid and versatile linkers in the design of PROTACs. The constrained spirocyclic scaffold of these derivatives offers a unique conformational rigidity that can pre-organize the PROTAC molecule for optimal ternary complex formation between the POI and the E3 ligase, potentially leading to enhanced degradation efficiency.

Herein, we present a hypothetical case study of a PROTAC, designated as AZS-BRD4-1 , which incorporates a 2-azaspiro[3.3]heptane linker for the targeted degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. This document provides detailed protocols for its synthesis, characterization, and biological evaluation, along with representative data and visualizations to guide researchers in this field.

Signaling Pathway and Mechanism of Action

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated lysine residues on histones and regulating the transcription of key oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The general mechanism of action for a PROTAC like AZS-BRD4-1 is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC AZS-BRD4-1 (PROTAC) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits BRD4_Ub Poly-ubiquitinated BRD4 E3_Ligase->BRD4 Ubiquitination Proteasome Proteasome Proteasome->BRD4_Ub Degraded Peptides Ub Ubiquitin BRD4_Ub->Proteasome Recognition & Degradation Synthesis_Workflow start Start Materials: - JQ1-acid - Boc-2-azaspiro[3.3]heptane derivative - Pomalidomide derivative step1 Step 1: Amide coupling of JQ1-acid with the 2-azaspiro[3.3]heptane linker start->step1 step2 Step 2: Deprotection of the Boc group on the linker step1->step2 step3 Step 3: Amide coupling of the deprotected linker-JQ1 intermediate with pomalidomide derivative step2->step3 purification Purification by Preparative HPLC step3->purification characterization Characterization: - LC-MS - 1H NMR - HRMS purification->characterization final_product Final Product: AZS-BRD4-1 characterization->final_product

Application Note: High-Purity Isolation of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional spirocyclic core serves as a valuable bioisostere for piperidine rings, providing a novel scaffold to explore chemical space and improve pharmacokinetic properties of drug candidates.[1][3] The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and residual reagents. Therefore, a robust purification method is essential to obtain the high-purity material required for subsequent synthetic transformations and biological screening. This application note details a validated column chromatography protocol for the efficient purification of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Principle of Separation

Flash column chromatography using silica gel is an effective method for purifying this compound. The separation is based on the principle of differential adsorption. The polar silica gel (stationary phase) interacts with the components of the crude mixture to varying degrees. A solvent mixture (mobile phase) of increasing polarity is used to elute the compounds from the column. Non-polar impurities are washed off first with a low-polarity eluent, while the target compound, which has moderate polarity due to the ketone and carbamate functional groups, elutes later. Highly polar impurities remain strongly adsorbed to the silica gel. A gradient elution from a low to a higher concentration of a polar solvent like ethyl acetate in a non-polar solvent like heptane allows for a clean separation and high recovery of the desired product.[4]

Data Summary

The following table summarizes the key parameters and expected results for the purification protocol.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 10% to 50% Ethyl Acetate in Heptane.[4]
Sample Loading Dry loading (adsorbed onto silica) or minimal wet loading.
TLC Monitoring Mobile Phase: 50% Ethyl Acetate in Heptane.[4] Visualization: Potassium Permanganate (PMA) stain.[4]
Elution Profile An unidentified impurity may elute slightly before the product.[4]
Typical Yield Approximately 73% recovery from the crude mixture.[4]
Purity >95% (as determined by ¹H NMR)
Appearance of Product White Solid.[4]

Experimental Protocol

This protocol describes the step-by-step procedure for the purification of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using flash column chromatography.

1. Materials and Equipment

  • Chemicals:

    • Crude tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

    • Silica Gel (230-400 mesh)

    • Heptane (or Hexanes), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane (for sample preparation)

    • Potassium Permanganate (PMA) stain solution

  • Equipment:

    • Glass chromatography column

    • Separatory funnel or gradient mixer

    • Fraction collector or test tubes/flasks

    • Rotary evaporator

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • Heat gun

    • Standard laboratory glassware (beakers, flasks)

2. Column Preparation (Slurry Packing)

  • Select a column of appropriate size for the amount of crude material (e.g., an 80g silica column for ~1g of crude material).[4]

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in heptane).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Preparation and Loading

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

  • Concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder. This is the "dry-loaded" sample.

  • Carefully add the dry-loaded sample onto the sand layer in the prepared column.

  • Gently add another thin layer of sand on top of the sample.

4. Elution and Fraction Collection

  • Carefully add the initial mobile phase (10% ethyl acetate in heptane) to the column without disturbing the top layer.

  • Begin eluting the column, collecting the solvent that passes through in fractions.[5]

  • Gradually increase the polarity of the mobile phase from 10% to 50% ethyl acetate in heptane.[4] This can be done stepwise or with a continuous gradient.

  • Collect fractions of a consistent volume (e.g., 15-25 mL).[5]

5. TLC Monitoring

  • Monitor the elution process by spotting fractions onto a TLC plate.

  • Develop the TLC plate using a 50% ethyl acetate in heptane solvent system.[4]

  • After development, dry the plate and visualize the spots by dipping it in a PMA stain solution followed by gentle heating with a heat gun. The product should appear as a distinct spot.

  • Identify the fractions containing the pure product. Note that some impurities may elute just before the desired compound.[4]

6. Product Isolation

  • Combine the fractions identified as containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • The final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, should be obtained as a white solid.[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product sample_prep Sample Adsorption onto Silica crude_product->sample_prep sample_loading Load Sample onto Column sample_prep->sample_loading column_packing Column Packing with Silica Slurry column_packing->sample_loading elution Gradient Elution (10-50% EtOAc in Heptane) sample_loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions (PMA Stain) collection->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Removal combine->evaporation pure_product Pure Product (White Solid) evaporation->pure_product

Caption: Workflow for the column chromatographic purification of the target compound.

References

Application Notes and Protocols for Purity Assessment of 2-Boc-5-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of purity and impurity profile of 2-Boc-5-oxo-2-azaspiro[3.3]heptane. The methods described include High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and byproducts, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity

HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds. For 2-Boc-5-oxo-2-azaspiro[3.3]heptane, both reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric purity are crucial.

Achiral Purity by Reversed-Phase HPLC

This method is designed to separate the main compound from its process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

Data Presentation:

Table 1: Representative Achiral Purity Data for 2-Boc-5-oxo-2-azaspiro[3.3]heptane

Peak No.Retention Time (min)Relative Retention TimeArea (%)Impurity Classification
15.20.480.08Starting Material
28.90.830.12Process Impurity
310.71.0099.75Main Compound
412.11.130.05Degradation Product

Workflow Diagram:

hplc_workflow sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system detection UV Detection (210 nm) hplc_system->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

Figure 1: Workflow for Achiral HPLC Analysis.
Chiral Purity by Chiral HPLC

This method is essential to determine the enantiomeric excess of the target compound, which is critical for its pharmacological activity.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

Data Presentation:

Table 2: Representative Chiral Purity Data for 2-Boc-5-oxo-2-azaspiro[3.3]heptane

EnantiomerRetention Time (min)Area (%)
(R)-enantiomer15.30.15
(S)-enantiomer18.999.85
Enantiomeric Excess 99.70%

Workflow Diagram:

chiral_hplc_workflow sample_prep Sample Preparation (0.5 mg/mL in mobile phase) chiral_hplc Chiral HPLC System (CSP Column, Isocratic) sample_prep->chiral_hplc uv_detection UV Detection (210 nm) chiral_hplc->uv_detection ee_calculation Enantiomeric Excess Calculation uv_detection->ee_calculation

Figure 2: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities, such as residual solvents and low molecular weight byproducts.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 5 mg/mL.

Data Presentation:

Table 3: Representative GC-MS Data for Volatile Impurities

Retention Time (min)Compound Namem/z (Major Fragments)Concentration (ppm)
3.5Dichloromethane84, 86, 49(Solvent)
8.2Toluene91, 9250
10.5N,N-Dimethylformamide73, 44120

Workflow Diagram:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_dissolution Dissolve in DCM (5 mg/mL) gc_separation GC Separation (DB-5ms column) sample_dissolution->gc_separation ms_detection MS Detection (m/z 40-450) gc_separation->ms_detection library_search Library Search (NIST) ms_detection->library_search quantification Quantification library_search->quantification

Figure 3: Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for unambiguous structure confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

Structural Confirmation by ¹H and ¹³C NMR

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1s.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2s.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent.

Quantitative NMR (qNMR) for Purity Assessment.[1][2][3][4][5]

qNMR allows for the determination of the absolute purity of the compound without the need for a reference standard of the analyte itself.[1]

Experimental Protocol:

  • Internal Standard: Select a certified internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the sample.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a longer relaxation delay (e.g., 5 times the longest T₁ of both the analyte and standard) to ensure full signal recovery for accurate integration. A value of 30s is often a safe starting point.

    • Increase the number of scans for a better signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation:

Table 4: Representative qNMR Purity Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (mg)20.1510.05
Molecular Weight ( g/mol )211.26116.07
Signal for IntegrationBoc protonsOlefinic protons
Number of Protons (N)92
Integral Value (I)10.502.00
Purity of Standard (P_std)99.9%
Calculated Purity 99.6%

Logical Relationship Diagram:

qnmr_logic cluster_input Input Parameters masses Accurate Masses (Analyte & Standard) calculation Purity Calculation Formula masses->calculation integrals Signal Integrals (Analyte & Standard) integrals->calculation mol_info Molecular Information (MW, N protons) mol_info->calculation std_purity Purity of Standard std_purity->calculation result Absolute Purity (%) calculation->result

Figure 4: Logical Diagram for qNMR Purity Calculation.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and reliable synthetic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group, typically mediated by a peroxyacid. The regioselectivity of the oxidation is predictable, with the oxygen atom generally inserting on the more substituted side of the carbonyl group.

This application note details the Baeyer-Villiger oxidation of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate to yield tert-butyl 6-oxo-2-aza-5-oxaspiro[3.4]octane-2-carboxylate. The starting material is a valuable bifunctional scaffold, providing access to novel chemical space complementary to traditional piperidine ring systems.[1][2] The resulting spirocyclic lactone is a key intermediate for the synthesis of novel therapeutic agents. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Notably, derivatives of the 2-aza-5-oxaspiro[3.4]octane core have been investigated as M4 muscarinic acetylcholine receptor agonists, highlighting their potential in the treatment of neurological and psychiatric disorders.

Reaction Scheme

The Baeyer-Villiger oxidation of this compound proceeds as follows:

Figure 1: Baeyer-Villiger oxidation of this compound to tert-butyl 6-oxo-2-aza-5-oxaspiro[3.4]octane-2-carboxylate.

Data Presentation

As specific experimental data for this reaction is not widely published, the following table presents illustrative data based on typical yields and purities for Baeyer-Villiger oxidations of similar substrates.

ParameterValue
Reactant
Starting MaterialThis compound
Molecular Weight ( g/mol )211.26
Reagent
Oxidantmeta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
Equivalents1.2
Product
Product Nametert-butyl 6-oxo-2-aza-5-oxaspiro[3.4]octane-2-carboxylate
Molecular Weight ( g/mol )227.26
Reaction Conditions
SolventDichloromethane (DCM)
Temperature (°C)0 to room temperature
Reaction Time (h)12 - 24
Results
Yield (%)75 - 85 (Illustrative)
Purity (by LC-MS) (%)>95 (Illustrative)

Experimental Protocols

This section provides a detailed methodology for the Baeyer-Villiger oxidation of this compound.

Materials and Equipment
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the m-chlorobenzoic acid byproduct, and then with brine (1 x volume of organic layer).

  • Isolation of Product: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 6-oxo-2-aza-5-oxaspiro[3.4]octane-2-carboxylate.

Visualizations

Reaction Mechanism

The Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate, followed by a concerted rearrangement.

baeyer_villiger_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Product Formation Ketone Ketone Criegee Criegee Intermediate Ketone->Criegee + m-CPBA Peracid m-CPBA Rearrangement Concerted Migration Criegee->Rearrangement Lactone Lactone Product Rearrangement->Lactone Acid m-Chlorobenzoic Acid Rearrangement->Acid Byproduct

Caption: Mechanism of the Baeyer-Villiger Oxidation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target lactone.

experimental_workflow start Start: Reactant & Solvent addition Add m-CPBA at 0 °C start->addition reaction Stir at Room Temperature (12-24h) addition->reaction quench Quench with Na2S2O3 reaction->quench wash Wash with NaHCO3 & Brine quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Lactone Product purify->product

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery

The product of this reaction, tert-butyl 6-oxo-2-aza-5-oxaspiro[3.4]octane-2-carboxylate, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The spirocyclic lactone motif is found in a number of biologically active natural products and pharmaceutical compounds.

The introduction of the 2-aza-5-oxaspiro[3.4]octane scaffold can be a strategic approach in drug design to:

  • Increase Three-Dimensionality: Moving away from "flat" molecules can enhance binding affinity and selectivity for biological targets.

  • Modulate Physicochemical Properties: The spirocyclic core can influence properties such as solubility, lipophilicity, and metabolic stability.

  • Explore Novel Chemical Space: These scaffolds provide opportunities for developing new intellectual property.

A notable application for this structural class is in the development of M4 muscarinic acetylcholine receptor agonists . These receptors are a target for the treatment of various central nervous system disorders, including schizophrenia and other psychotic disorders. The unique conformational constraints of the 2-aza-5-oxaspiro[3.4]octane system can be exploited to design ligands with high affinity and selectivity for the M4 receptor subtype. Further derivatization of the lactone or the protected amine allows for the introduction of various functional groups to optimize pharmacological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Two efficient and scalable synthetic routes are commonly reported. One practical route begins with the inexpensive starting material epibromohydrin. A second, more rapid route utilizes the more costly N-Boc-azetidin-3-one.[1] A multi-step synthesis starting from (1-hydroxymethyl-3,3-dimethoxycyclobutyl)methanol has also been described, with a reported overall yield of 41%.[2][3]

Q2: What are the critical reaction types involved in the synthesis of the azaspiro[3.3]heptane core?

The synthesis of the spirocyclic core often involves key reactions such as cycloadditions and intramolecular cyclizations.[1] For instance, the Dieckmann condensation, an intramolecular reaction of diesters using a strong base, is a classic method for forming cyclic β-keto esters, which can be precursors to the final ketone product.[4]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods help determine the optimal reaction time and can indicate the formation of side products.

Q4: What are some general strategies to improve the yield of organic reactions?

Several factors can contribute to low reaction yields. To improve your yield, ensure you:

  • Use clean, dry glassware.

  • Accurately calculate and weigh reagents.

  • Purify reagents and solvents if necessary.

  • Maintain the correct reaction temperature.

  • Ensure thorough and continuous stirring.

  • Quench the reaction at the optimal time.

  • Take care during the workup and purification steps to minimize product loss.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Final Boc-Protection Step

Problem: The final step of introducing the Boc protecting group results in a low yield of the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure an adequate amount of Boc anhydride (Boc₂O) is used (typically 1.0-1.5 equivalents).- Extend the reaction time and continue to monitor by TLC or LC-MS.- Ensure the reaction is stirred vigorously overnight at room temperature.[2][3]
Side Reactions - The formation of di-Boc protected amines or ureas can occur, especially if a catalyst like DMAP is used at high concentrations or temperatures. If using a catalyst, consider reducing the amount or running the reaction at a lower temperature.
Improper Workup - During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic layer.- Back-extract the aqueous layer with an organic solvent to recover any dissolved product.
Purification Issues - If purifying by column chromatography, the product may be sensitive to the silica gel. Deactivating the silica with a base like triethylamine in the eluent can help.- Consider recrystallization as an alternative purification method.[2][3]
Issue 2: Difficulty with the Ring-Closing Reaction

Problem: The intramolecular cyclization to form the spirocyclic core is inefficient.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Base or Solvent - The choice of base and solvent is critical for the Dieckmann condensation. Common bases include sodium ethoxide or potassium tert-butoxide. The solvent should be anhydrous.[4] - In the patented synthesis, potassium carbonate in DMF is used for the ring closure with o-nitrobenzenesulfonamide.[2][3]
Steric Hindrance - If the precursor molecule is sterically hindered, the intramolecular reaction may be slow. Increasing the reaction temperature or using a stronger, non-nucleophilic base might be necessary.
Reagent Quality - Ensure all reagents, especially the base and solvents, are of high purity and anhydrous, as moisture can quench the reaction.

Experimental Protocols

A detailed multi-step synthesis has been reported with a total yield of 41%.[2][3] The final two steps to obtain tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are outlined below.

Step 4: Thiophenol Reaction

  • In a suitable reaction vessel, combine the product from the previous step (compound 19), 1.2 equivalents of thiophenol, and 2.0 equivalents of potassium carbonate in DMF.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material using TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The aqueous phase is carried forward to the next step.

Step 5: Ketone Formation and Boc Protection

  • Adjust the pH of the aqueous solution from the previous step to 1 with hydrochloric acid and stir at room temperature overnight.

  • Make the solution alkaline by adding solid sodium carbonate.

  • Add 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O), ethyl acetate, and 1.5 equivalents of sodium bicarbonate.

  • Stir the mixture at room temperature overnight.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like polyethylene glycol to obtain the final product as a white solid.[2][3]

Data Presentation

Summary of a Reported Synthesis Protocol

StepKey ReagentsSolventReaction TimeYield
1 Lithium aluminum hydrideTHF or ether-96.2%
2 Tosyl chloridePyridineOvernight80%
3 o-nitrobenzenesulfonamide, Potassium carbonate---
4 Thiophenol, Potassium carbonateDMFOvernight-
5 HCl, Na₂CO₃, Boc₂O, NaHCO₃Ethyl AcetateOvernight60.1% (for steps 4 & 5)
Overall 41%

Note: This data is compiled from a patented synthesis procedure.[2][3]

Visualization

TroubleshootingWorkflow start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_check condition_check Review Reaction Conditions (Temperature, Time, Stirring) start->condition_check workup_check Examine Workup & Purification (pH, Extractions, Chromatography) start->workup_check impure_reagents Use Fresh/Purified Reagents & Anhydrous Solvents reagent_check->impure_reagents Issue Found optimize_conditions Optimize Temperature, Time, or Stirring Rate condition_check->optimize_conditions Issue Found optimize_workup Adjust pH, Perform Back-Extractions, Optimize Chromatography workup_check->optimize_workup Issue Found yield_improved Yield Improved impure_reagents->yield_improved optimize_conditions->yield_improved optimize_workup->yield_improved

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-azaspiro[3.3]heptane ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Intramolecular SN2 Cyclization for Azetidine Ring Formation

Q1: During the intramolecular SN2 cyclization to form the azetidine ring, I am observing a significant amount of a high molecular weight, insoluble material, and my yield of the desired 2-azaspiro[3.3]heptane precursor is low. What is happening and how can I prevent it?

A1: The formation of high molecular weight material suggests that intermolecular SN2 reactions are competing with the desired intramolecular cyclization, leading to oligomerization or polymerization. This is a common issue when forming strained four-membered rings.

Troubleshooting:

  • High Dilution: The key to favoring intramolecular reactions over intermolecular ones is to use high dilution conditions. This reduces the probability of reactive molecules encountering each other. A typical starting concentration would be in the range of 0.01-0.05 M.

  • Slow Addition: Adding the substrate slowly over a prolonged period to a heated solution of the base can also help maintain a low concentration of the reactive species, further promoting intramolecular cyclization.

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the amine without competing in the SN2 reaction. Potassium tert-butoxide (t-BuOK) is a common choice. The amount of base should be carefully controlled; an excess can promote side reactions.

  • Solvent: A polar aprotic solvent like THF or DMF is generally suitable for this type of reaction. DMF can sometimes lead to cleaner reaction profiles.

2. Dieckmann Condensation for Cyclobutanone Ring Formation

Q2: I am attempting a Dieckmann condensation to form the cyclobutanone ring of the 2-azaspiro[3.3]heptane ketone, but I am getting low yields and recovering my starting diester. What could be the issue?

A2: The Dieckmann condensation is a reversible reaction. The equilibrium can favor the starting materials if the product, a β-keto ester, cannot be deprotonated to form a stabilized enolate. This deprotonation of the product is the driving force for the reaction.

Troubleshooting:

  • Presence of an Enolizable Proton: The resulting β-keto ester must have an acidic α-proton between the two carbonyl groups to be deprotonated by the base. If this proton is absent (e.g., due to substitution), the equilibrium will lie towards the starting diester. In such cases, the Dieckmann condensation may not be a suitable method.

  • Stoichiometry of the Base: A full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) is required. The base not only catalyzes the condensation but also deprotonates the product to drive the reaction to completion.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like toluene or THF. The temperature can be critical; sometimes, higher temperatures are needed to initiate the reaction, but prolonged heating can lead to decomposition.

  • Work-up Procedure: The reaction must be quenched with an acid to protonate the enolate and yield the final β-keto ester.

Potential Side Reaction: Reverse Dieckmann (Cleavage)

If the cyclic β-keto ester is not stabilized by deprotonation, the reverse reaction, a base-catalyzed cleavage of the cyclobutanone ring, can occur, leading back to the starting diester.

3. [2+2] Cycloaddition for Spiro-β-Lactam Formation

Q3: In my Staudinger [2+2] cycloaddition of a ketene with an imine to form a spiro-β-lactam, I am obtaining a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?

A3: The stereochemical outcome of the Staudinger cycloaddition is a known challenge and depends on the competition between the direct ring closure of the zwitterionic intermediate and its isomerization before cyclization.[1][2] Several factors can influence this selectivity.

Troubleshooting Stereoselectivity:

  • Electronic Effects of Substituents:

    • To favor the cis-isomer: Use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure before isomerization can occur.[1]

    • To favor the trans-isomer: Use ketenes with electron-withdrawing substituents and imines with electron-donating substituents. This slows down the ring closure, allowing for isomerization of the intermediate to a more stable conformation that leads to the trans product.[1]

  • Solvent Polarity: The use of more polar solvents can favor the formation of trans-β-lactams.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the diastereoselectivity by favoring the kinetically controlled product.

  • Order of Reagent Addition: The order of addition of the reagents can influence the stereoselectivity. Adding the tertiary amine to a solution of the acyl chloride and imine may decrease selectivity.[3]

Quantitative Data Summary

Reaction TypeIssueParameterConditionEffect on Yield/Purity
Intramolecular SN2OligomerizationConcentrationHigh (e.g., >0.1 M)Decreased yield of monomer
Intramolecular SN2OligomerizationConcentrationLow (e.g., <0.05 M)Increased yield of monomer
Dieckmann CondensationLow ConversionBase Stoichiometry< 1 equivalentLow yield due to unfavorable equilibrium
Dieckmann CondensationLow ConversionBase Stoichiometry≥ 1 equivalentHigher yield due to product deprotonation
[2+2] CycloadditionPoor StereoselectivityKetene SubstituentElectron-donatingFavors cis-isomer
[2+2] CycloadditionPoor StereoselectivityKetene SubstituentElectron-withdrawingFavors trans-isomer
[2+2] CycloadditionPoor StereoselectivityImine SubstituentElectron-withdrawingFavors cis-isomer
[2+2] CycloadditionPoor StereoselectivityImine SubstituentElectron-donatingFavors trans-isomer
[2+2] CycloadditionPoor StereoselectivitySolventNon-polarGenerally favors cis-isomer
[2+2] CycloadditionPoor StereoselectivitySolventPolarGenerally favors trans-isomer[3]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via [2+2] Cycloaddition and Dechlorination [4]

This protocol involves a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by a dechlorination step.

Step 1: [2+2] Cycloaddition

  • To a solution of N-Boc-3-methyleneazetidine (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or pentane) at -78 °C, add trichloroacetyl chloride (1.2 eq).

  • Slowly add activated zinc dust (1.5 eq) in portions to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude dichloroketone intermediate.

Step 2: Dechlorination

  • Dissolve the crude dichloroketone from the previous step in acetic acid.

  • Add activated zinc dust (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the desired product.

  • After completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Visualizations

troubleshooting_intramolecular_sn2 cluster_solutions start Low yield of 2-azaspiro[3.3]heptane precursor High MW insoluble material observed diagnosis Diagnosis: Intermolecular SN2 reaction (oligomerization) is competing with intramolecular cyclization. start->diagnosis solution Troubleshooting Strategies diagnosis->solution high_dilution Use High Dilution (0.01-0.05 M) solution->high_dilution Favors intramolecular pathway slow_addition Slow Addition of Substrate solution->slow_addition Maintains low concentration base_choice Use Strong, Non-nucleophilic Base (e.g., t-BuOK) solution->base_choice Minimizes competing reactions solvent_choice Use Polar Aprotic Solvent (THF or DMF) solution->solvent_choice Appropriate reaction medium

Caption: Troubleshooting workflow for low yields in intramolecular SN2 cyclization.

dieckmann_condensation_logic cluster_conditions start Dieckmann Condensation of Diester product Cyclic β-Keto Ester start->product enolizable_h Enolizable α-H present? product->enolizable_h enolate Stabilized Enolate Formation enolizable_h->enolate Yes reverse Reverse Dieckmann (Cleavage) Low Yield enolizable_h->reverse No

Caption: Logical flow determining the success of a Dieckmann condensation.

staudinger_stereoselectivity start Staudinger [2+2] Cycloaddition intermediate Zwitterionic Intermediate start->intermediate direct_closure Direct Ring Closure intermediate->direct_closure isomerization Isomerization then Closure intermediate->isomerization cis_product cis-β-Lactam direct_closure->cis_product trans_product trans-β-Lactam isomerization->trans_product

Caption: Competing pathways influencing stereoselectivity in the Staudinger reaction.

References

Optimization of reaction conditions for scaling up N-Boc-5-oxo-2-azaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the optimization of reaction conditions for scaling up the synthesis of N-Boc-5-oxo-2-azaspiro[3.3]heptane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data presented in clear, structured tables.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes for N-Boc-5-oxo-2-azaspiro[3.3]heptane?

A1: Two primary scalable synthetic routes have been reported. The first is a multi-step sequence starting from epibromohydrin, and the second is a more concise three-step route utilizing a [2+2] cycloaddition reaction with dichloroketene. The three-step route has been successfully demonstrated on a 100g scale.[1] A five-step method with a total yield of 41% has also been patented for large-scale preparation.[2]

Q2: What are the key advantages of the [2+2] cycloaddition route for scale-up?

A2: The [2+2] cycloaddition route is more concise, involving fewer synthetic steps, which is advantageous for large-scale production by reducing processing time and potential material losses.[1]

Q3: Are there any specific safety precautions to consider during the [2+2] cycloaddition step?

A3: Yes, a slow exotherm can develop as the reaction is warmed from 0°C to 25°C. Careful temperature control is crucial to prevent runaway reactions. It is important to maintain the reaction temperature between room temperature and 30°C.[1]

Q4: What is the significance of the N-Boc protecting group in this synthesis?

A4: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it protects the nitrogen of the azetidine ring, preventing unwanted side reactions. However, it can be sensitive to high temperatures, with significant loss observed if the reaction temperature exceeds 30°C during the cycloaddition.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in [2+2] Cycloaddition Inefficient generation of dichloroketene.Use zinc powder in dioxane for the generation of dichloroketene from trichloroacetyl chloride. Using triethylamine with dichloroacetyl chloride may lead to complex reaction mixtures.[1]
Reaction temperature too high, causing degradation.Maintain a strict reaction temperature between 25°C and 30°C. Monitor for and control any exotherms, especially during scale-up.[1]
Loss of N-Boc Protecting Group Reaction temperature exceeding 30°C.Implement efficient cooling and monitoring of the internal reaction temperature to ensure it remains below 30°C.[1]
Acidic conditions during workup.Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any acid before concentrating the product.
Formation of Impurities Complex reaction mixture from dichloroketene generation.Ensure the quality of reagents and use the recommended zinc/dioxane system for cleaner dichloroketene formation.[1]
Incomplete dechlorination step.Ensure sufficient zinc and acetic acid are used for the dechlorination of the crude dichloroketone. Monitor the reaction by TLC or LC-MS for completion.[1]
Difficulty in Purification Presence of unreacted starting materials or byproducts.Column chromatography on silica gel is an effective purification method.[1]
Exotherm during Cycloaddition The reaction is inherently exothermic.Slow addition of reagents and efficient external cooling are critical, especially on a larger scale. A slow warming profile from 0°C to 25°C is recommended.[1]

Experimental Protocols & Data

Route 1: Three-Step [2+2] Cycloaddition Synthesis[1]

This concise route provides access to the target compound in three steps with an overall yield of 21%.

Step 1: Wittig Reaction of N-Boc-azetidin-3-one

  • Reaction: N-Boc-azetidin-3-one is reacted via a Wittig reaction to yield the corresponding olefin.

  • Yield: Modest yield.

Step 2: [2+2] Cycloaddition with Dichloroketene

  • Reagents: The olefin from Step 1, trichloroacetyl chloride, and zinc powder.

  • Solvent: Dioxane.

  • Procedure: A solution of trichloroacetyl chloride is added to a suspension of the olefin and activated zinc powder in dioxane at a controlled temperature. A slow exotherm is managed by maintaining the temperature between 25°C and 30°C.

  • Note: The crude dichloroketone is used directly in the next step without further purification.

Step 3: Dechlorination

  • Reagents: Crude dichloroketone from Step 2, zinc, and acetic acid.

  • Procedure: The crude product is treated with zinc and acetic acid to afford the desired N-Boc-5-oxo-2-azaspiro[3.3]heptane.

  • Purification: Chromatography.

Quantitative Data Summary for [2+2] Cycloaddition Route

Parameter Value Reference
Overall Yield21%[1]
Scale100 g[1]
Critical Temperature< 30°C[1]
Route 2: Five-Step Patented Synthesis[2]

This route reports a higher overall yield and is presented as suitable for large-scale production.

Step 1: Reduction

  • Starting Material: Compound (14) as specified in the patent.

  • Reagent: Lithium aluminum hydride.

Step 2: Ts Protection

  • Reagent: Tosyl chloride.

Step 3: Ring Closure

  • Reagents: o-nitrobenzenesulfonamide and potassium carbonate.

Step 4: Deprotection

  • Reagents: Thiophenol and potassium carbonate in DMF.

Step 5: Ketone Formation and Boc Protection

  • Procedure: Generation of the ketone under acidic conditions, followed by reaction with Boc anhydride under alkaline conditions.

Quantitative Data Summary for Patented Route

Parameter Value Reference
Overall Yield41%[2]

Visualizations

Synthetic Pathway: [2+2] Cycloaddition Route

G Concise Three-Step Synthesis of N-Boc-5-oxo-2-azaspiro[3.3]heptane A N-Boc-azetidin-3-one B Olefin Intermediate A->B Wittig Reaction C Crude Dichloroketone B->C [2+2] Cycloaddition (Trichloroacetyl chloride, Zn, Dioxane) D N-Boc-5-oxo-2-azaspiro[3.3]heptane C->D Dechlorination (Zn, Acetic Acid)

Caption: A concise three-step synthetic route.

Troubleshooting Logic Flow

G Troubleshooting Common Issues in the Synthesis start Low Yield or Impurities? temp_check Was reaction temp > 30°C? start->temp_check reagent_check Which dichloroketene generation method was used? start->reagent_check solution1 Control temperature below 30°C to prevent Boc loss and degradation. temp_check->solution1 Yes solution2 Use Zn/Dioxane for cleaner dichloroketene generation. reagent_check->solution2 Triethylamine method solution3 Consider purification by column chromatography. reagent_check->solution3 Zn/Dioxane method

Caption: A logical flow for troubleshooting common problems.

References

Technical Support Center: Purification of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying related azaspiro compounds, which are applicable here, are flash chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What is a typical solvent system for flash chromatography?

A2: For compounds with similar structures, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, gradients of ethyl acetate in heptane or hexanes are effective.[1][2] A common starting point is a gradient of 10% to 50% ethyl acetate in heptane.[2]

Q3: Are there any known stability issues with this compound?

Q4: What is the expected purity for commercially available this compound?

A4: Commercially available products typically have a purity of 97% or higher.[3][4]

Troubleshooting Guide

Issue 1: Co-elution of Impurities During Flash Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Fractions containing the product are still impure by TLC or LC-MS analysis.

  • An impurity is observed eluting very close to the product, often slightly earlier.[2]

Possible Causes:

  • Isomeric Impurities: The presence of structural isomers, such as the 6-oxo isomer, which have very similar polarity.

  • Structurally Related Impurities: Byproducts from the synthesis that share the core azaspiro[3.3]heptane structure.

Solutions:

  • Optimize the Solvent System:

    • Use a shallower gradient during flash chromatography to improve separation.

    • Explore different solvent systems. For example, replacing heptane with hexanes or ethyl acetate with a different polar solvent like dichloromethane might alter selectivity.

  • Recrystallization: If an impurity is consistently co-eluting, recrystallization may be a more effective purification method. A patent for the synthesis of the 6-oxo isomer suggests recrystallization from petroleum ether.[5] Experiment with different solvent/anti-solvent systems such as ethyl acetate/heptane or isopropanol/water.

Issue 2: Low Recovery After Purification

Symptoms:

  • Significant loss of material after flash chromatography or recrystallization.

Possible Causes:

  • Product Adsorption: The product may be adsorbing irreversibly to the silica gel.

  • Product Solubility: The product may be partially soluble in the recrystallization mother liquor.

  • Degradation: The compound may be degrading on silica gel or during heating for recrystallization.

Solutions:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.1-1% in the eluent) to prevent adsorption and degradation of the amine.

  • Optimize Recrystallization:

    • Carefully control the cooling rate during recrystallization to maximize crystal formation.

    • Cool the mother liquor to a lower temperature (e.g., 0-4°C) to induce further precipitation.

    • Minimize the amount of solvent used to dissolve the crude product.

Experimental Protocols

Protocol 1: Flash Chromatography Purification

This protocol is adapted from methods used for the closely related tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[2]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent. Add a small amount of silica gel and concentrate the mixture to dryness to obtain a dry-loaded sample.

  • Column Packing: Pack a silica gel column with the chosen eluent (e.g., 10% ethyl acetate in heptane).

  • Loading: Carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 10% ethyl acetate/heptane). Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate/heptane).

  • Fraction Collection: Collect fractions and monitor them by TLC. A common stain for visualization is potassium permanganate (PMA).

  • Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This is a general protocol that may require optimization.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a hot anti-solvent in which the compound is poorly soluble (e.g., heptane or water) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Data Summary

ParameterValueSource
Purity (Commercial)97%[3]
Melting Point (6-oxo isomer)114.5-116°C[2][6]
Storage TemperatureRoom Temperature or 2-8°C[3]

Visualizations

Purification_Workflow crude_product Crude Product impurity_check Check Purity (TLC/LC-MS) crude_product->impurity_check flash_chromatography Flash Chromatography (e.g., 10-50% EtOAc/Heptane) impurity_check_after_fc Check Purity flash_chromatography->impurity_check_after_fc   recrystallization Recrystallization (e.g., EtOAc/Heptane) pure_product Pure Product recrystallization->pure_product impurity_check->flash_chromatography Impure impurity_check_after_fc->recrystallization Still Impure impurity_check_after_fc->pure_product Pure

Caption: A decision workflow for the purification of the target compound.

Impurity_Elution cluster_chromatogram Illustrative Chromatogram elution_order Early Eluting Impurity Product Late Eluting Impurities Impurity Product Impurity->Product Close Elution

Caption: Relative elution order of the product and a common impurity.

References

Troubleshooting low yields in the synthesis of 2-azaspiro[3.3]heptane analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 2-azaspiro[3.3]heptane analogs, specifically addressing the issue of low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield During Azetidine Ring Formation (Cyclization Step)

Question: I am experiencing a low yield during the final cyclization step to form the 2-azaspiro[3.3]heptane ring. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the cyclization step to form the azetidine ring are a common hurdle. Several factors can influence the efficiency of this intramolecular reaction. Here are some key areas to investigate:

  • Choice of Base and Solvent: The combination of base and solvent is critical for successful cyclization. Strong, non-nucleophilic bases are often preferred to promote deprotonation and facilitate the intramolecular ring closure without competing side reactions. As shown in the table below, the selection of base and solvent can dramatically impact conversion rates. For instance, in the synthesis of a 2,6-diazaspiro[3.3]heptane analog, switching from THF to DMF and using DBU as a base led to complete conversion.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can accelerate the reaction, they can also lead to the formation of impurities.[1] A systematic temperature screen is recommended to find the optimal balance between reaction rate and purity.

  • Leaving Group Quality: The nature of the leaving group on the precursor is paramount. Good leaving groups, such as tosylates, mesylates, or halides, are essential for an efficient intramolecular nucleophilic substitution. If you are using a precursor with a poor leaving group, consider converting it to a more reactive species.

  • Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction leading to low yields of the desired monomeric product.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Cyclization Yield check_base_solvent Verify Base and Solvent System start->check_base_solvent optimize_temp Optimize Reaction Temperature check_base_solvent->optimize_temp If no improvement success Improved Yield check_base_solvent->success If yield improves check_leaving_group Evaluate Leaving Group Quality optimize_temp->check_leaving_group If no improvement optimize_temp->success If yield improves adjust_concentration Adjust Reactant Concentration (High Dilution) check_leaving_group->adjust_concentration If no improvement check_leaving_group->success If yield improves adjust_concentration->success If yield improves

Caption: Troubleshooting flowchart for low cyclization yield.

Table 1: Optimization of Cyclization Conditions for a Diazaspiro[3.3]heptane Analog [1]

EntryBaseSolventTemperature (°C)Conversion (%)
1DBUTHF70Very Slow
2DBUDMF70100
3DBUDMF110100 (faster)
4K₂CO₃DMF110Complex Mixture
5NoneDMF110100
6NoneDMF7060

Issue 2: Inefficient Reductive Amination Step

Question: My reductive amination step to couple the amine and the aldehyde/ketone precursor is giving low yields. What could be the problem?

Answer: Reductive amination is a crucial step in many synthetic routes towards 2-azaspiro[3.3]heptane analogs. Low yields can often be traced back to imine/enamine formation or the reduction step.

  • Imine Formation: The initial formation of the imine is a reversible reaction and can be slow. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine. For less reactive amines or sterically hindered substrates, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can be beneficial.[1]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is mild and selective for the imine over the aldehyde/ketone starting material.[1] Other reducing agents like sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the carbonyl starting material.

  • Reaction pH: The pH of the reaction mixture can significantly impact imine formation. A slightly acidic medium (pH 4-6) is generally optimal to catalyze imine formation without deactivating the amine nucleophile. The use of acetic acid as a catalyst is common.[1]

Reductive Amination Workflow

G start Start: Aldehyde/Ketone + Amine imine_formation Imine Formation (Acid Catalyst, Water Removal) start->imine_formation reduction Reduction of Imine (e.g., STAB, NaBH4) imine_formation->reduction product Product: 2-Azaspiro[3.3]heptane Precursor reduction->product

Caption: General workflow for reductive amination.

Issue 3: Difficulty in Product Purification

Question: I am struggling with the purification of my 2-azaspiro[3.3]heptane analog, leading to low isolated yields. What are some effective purification strategies?

Answer: The unique physical properties of spirocyclic amines can sometimes complicate purification. Here are some strategies to consider:

  • Acid-Base Extraction: The basic nature of the azetidine nitrogen allows for effective purification using acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Ion-Exchange Chromatography: For polar or water-soluble analogs, ion-exchange chromatography can be a powerful purification technique. Strong cation exchange (SCX) cartridges are particularly useful for capturing basic compounds like amines.[1] The product is retained on the column while neutral and acidic impurities are washed away. The desired compound is then eluted with a basic solution (e.g., ammonia in methanol).

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Screening different solvent systems is key to finding conditions that afford good quality crystals and high recovery. For some analogs, forming a salt (e.g., hydrochloride or oxalate) can improve crystallinity.[2][3]

Purification Strategy Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid is_basic Is the product sufficiently basic? is_solid->is_basic No crystallization Attempt Crystallization/ Salt Formation is_solid->crystallization Yes is_polar Is the product polar/water-soluble? is_basic->is_polar No acid_base_extraction Use Acid-Base Extraction is_basic->acid_base_extraction Yes ion_exchange Use Ion-Exchange Chromatography (SCX) is_polar->ion_exchange Yes column_chroma Standard Column Chromatography is_polar->column_chroma No

Caption: Decision tree for purification strategy.

Experimental Protocols

General Procedure for Reductive Amination and Cyclization to form a 2,6-Diazaspiro[3.3]heptane Analog [1]

  • Reductive Amination (Stepwise for Alkyl Amines):

    • To a solution of the aldehyde precursor in a toluene-methanol mixture, add the primary amine.

    • Stir the reaction mixture at room temperature.

    • Remove the solvents under reduced pressure to accelerate imine formation.

    • Dissolve the resulting crude imine in methanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization:

    • Dissolve the crude amine precursor from the previous step in a suitable solvent (e.g., DMF-water mixture, 8:2).[1]

    • Heat the reaction mixture in a sealed tube at a predetermined optimal temperature (e.g., 110 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, allow the reaction to cool to room temperature.

    • Purify the product using an appropriate method, such as loading onto an SCX ion-exchange cartridge.

General Protocol for Purification using an SCX Cartridge [1]

  • Cartridge Preparation: Precondition the SCX cartridge with methanol.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the cartridge.

  • Washing: Wash the cartridge with a solvent that will elute neutral and acidic impurities but retain the basic product (e.g., methanol).

  • Elution: Elute the desired basic product from the cartridge using a solution of a base in a solvent (e.g., 2M ammonia in methanol).

  • Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to obtain the purified 2-azaspiro[3.3]heptane analog.

References

Preventing decomposition of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in research.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Exposure to moisture. 2. Decomposition due to improper storage temperature. 3. Presence of impurities.1. Ensure the container is tightly sealed and stored in a desiccator. 2. Verify storage temperature aligns with recommendations (see table below). 3. Assess purity using analytical methods like HPLC or NMR.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) 1. Boc-deprotection: Exposure to acidic contaminants (e.g., acidic residue in storage vials, atmospheric CO₂ in the presence of moisture over long periods). 2. Thermal degradation: Prolonged exposure to elevated temperatures. 3. Hydrolysis: Presence of moisture, potentially catalyzed by acidic or basic impurities.1. Store in a neutral environment, away from acidic vapors. Use high-purity, neutral glassware for storage and handling. 2. Adhere strictly to recommended storage temperatures. Avoid repeated freeze-thaw cycles if stored at low temperatures. 3. Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.
Inconsistent experimental results 1. Use of partially decomposed material. 2. Contamination of the sample.1. Re-evaluate the purity of the stored compound before use. 2. If decomposition is suspected, purify the material if possible or use a fresh batch. 3. Ensure proper handling techniques to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on information for structurally related compounds and general best practices for Boc-protected amines, the following conditions are recommended. However, it is crucial to consult the supplier's specific recommendations.

Parameter Recommended Condition Rationale
Temperature 2-8°C or Room Temperature (as specified by supplier)Lower temperatures generally slow down chemical degradation processes. Some suppliers indicate room temperature storage is acceptable.[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) and in a dry environment.Minimizes exposure to moisture and atmospheric CO₂, which can lead to hydrolysis and slow acidic degradation of the Boc group.
Container Tightly sealed, opaque glass vial.Protects from moisture and light. Opaque glass prevents potential photodegradation.

Q2: What is the primary decomposition pathway for this compound?

A2: The most likely decomposition pathway during storage is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions.[3][4][5][6] Traces of acidic impurities in the storage container or dissolved atmospheric CO₂ in the presence of moisture can catalyze this deprotection over time, yielding 2-azaspiro[3.3]heptan-5-one.

Q3: Can the spiro[3.3]heptane ring system degrade during storage?

A3: The spiro[3.3]heptane core is a strained ring system. While generally considered stable in medicinal chemistry applications, highly strained rings can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, bases, or high temperatures).[7][8][9] However, under recommended storage conditions, significant degradation of the spirocyclic core is considered less likely than the loss of the Boc protecting group.

Q4: How can I check the purity of my stored this compound?

A4: The purity can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to quantify the purity and detect degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any potential degradation products.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

    • The appearance of a more polar peak at an earlier retention time may indicate the presence of the Boc-deprotected impurity.

Visualizations

DecompositionPathway Potential Decomposition Pathway Compound This compound DegradationProduct 2-Azaspiro[3.3]heptan-5-one Compound->DegradationProduct Acid (H⁺) or Heat (Δ) Byproducts Isobutylene + CO₂ Compound->Byproducts Boc group fragments

Caption: Potential decomposition of the target compound.

HPLCWorkflow HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

References

Technical Support Center: Crystallization of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate?

A good starting point, based on protocols for the 6-oxo isomer, is a solvent/anti-solvent system of ethyl acetate (EtOAc) and heptane or hexanes.[1][2] The compound is expected to have good solubility in a polar solvent like ethyl acetate and poor solubility in a non-polar solvent like heptane, which is ideal for inducing crystallization.

Q2: What is the expected appearance of crystalline this compound?

While specific data for the 5-oxo isomer is unavailable, the analogous 6-oxo isomer is typically described as a "white solid," "colorless solid," or "colorless crystals."[1][3] Therefore, a white to colorless crystalline solid can be expected for the purified 5-oxo isomer.

Q3: At what temperature should I conduct the crystallization?

A common technique is to dissolve the compound in a minimal amount of the hot solvent (e.g., ethyl acetate) and then slowly cool the solution to induce crystallization. Cooling to room temperature followed by further cooling in an ice bath or refrigerator (0-4 °C) can improve the yield.

Q4: How can I improve the purity of my crystalline product?

If the initial crystallization does not yield a product of desired purity, a second recrystallization step can be performed. Ensure that all insoluble impurities are filtered out from the hot solution before cooling. Using a minimal amount of hot solvent to dissolve the compound is crucial to maximize yield and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is supersaturated and cooled too quickly.- Add a small amount of the primary solvent (e.g., ethyl acetate) to dissolve the oil, then add more anti-solvent (e.g., heptane) and try to induce crystallization by scratching the flask or seeding. - Allow the solution to cool more slowly to room temperature before further cooling.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Concentrate the solution by slowly evaporating some of the solvent. - Add a seed crystal of the desired compound. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Use a different anti-solvent.
Low Yield Too much solvent was used, the compound has significant solubility in the mother liquor even at low temperatures, or premature crystallization occurred.- Use the minimum amount of hot solvent required to fully dissolve the compound. - Ensure the solution is cooled sufficiently for an adequate amount of time. - Collect the mother liquor and concentrate it to obtain a second crop of crystals.
Colored Crystals Presence of colored impurities.- Perform a hot filtration of the dissolved compound to remove any insoluble, colored impurities. - Consider a pre-purification step, such as flash chromatography, as is common for the 6-oxo isomer.[2][3]

Experimental Protocols

General Crystallization Protocol (Starting Point)
  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper.

  • Addition of Anti-solvent: To the clear solution, slowly add heptane dropwise with gentle swirling until the solution becomes slightly turbid.

  • Induce Crystallization: If crystals do not form upon standing at room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Growth: Once nucleation begins, allow the flask to cool slowly to room temperature. For improved yield, subsequently place the flask in a refrigerator or ice bath for several hours.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Data from the Structural Isomer (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate)

The following table summarizes data found for the 6-oxo isomer, which can serve as a useful reference.

Parameter Observation Source
Purification Method Flash chromatography (ethyl acetate/heptane)[1]
Appearance White solid[1]
Melting Point 114.5-116 °C[1]
Crystallization Solvents Ethyl acetate and heptane[1]

Visual Guides

Crystallization_Workflow A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if impurities present) A->B C Slowly Add Anti-solvent until Turbid B->C D Cool Slowly to Room Temperature C->D E Further Cooling (0-4 °C) D->E F Filter Crystals E->F G Wash with Cold Anti-solvent F->G H Dry Under Vacuum G->H

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree Start Crystallization Issue? OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol1 Add more solvent, cool slower OilingOut->Sol1 Yes Sol2 Concentrate solution, seed, or scratch NoCrystals->Sol2 Yes Sol3 Use less solvent, cool longer LowYield->Sol3 Yes

Caption: Decision tree for troubleshooting common crystallization problems.

References

Identifying and removing impurities from 2-azaspiro[3.3]heptane intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane intermediates. The following sections address common issues related to impurity identification and removal during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant, less polar impurity in the crude reaction mixture of my 2-azaspiro[3.3]heptane synthesis. What could it be?

A1: A common impurity encountered in the synthesis of N-substituted 2-azaspiro[3.3]heptane derivatives is the formation of a bis-substituted byproduct.[1][2] This occurs when the electrophilic precursor, such as 3,3-bis(bromomethyl)azetidine or a similar dielectrophile, reacts with two molecules of the nucleophilic amine instead of undergoing the desired intramolecular cyclization. This results in a symmetrical, higher molecular weight impurity that is typically less polar than the desired product.

Troubleshooting Steps:

  • Reaction Conditions:

    • Slow Addition: Adding the amine nucleophile slowly to the reaction mixture can favor the intramolecular cyclization over the intermolecular bis-substitution.

    • Concentration: High dilution conditions can also favor the intramolecular reaction. Experiment with lower concentrations of your starting materials.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine nucleophile can increase the likelihood of bis-substitution.

Q2: How can I identify the suspected bis-substituted impurity?

A2: The impurity can be characterized using standard analytical techniques after isolation or by analyzing the crude mixture.

  • Mass Spectrometry (MS): The mass spectrum of the crude product should show a peak corresponding to the molecular weight of the expected bis-substituted product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product will show an extra set of signals. After isolation, the NMR spectrum of the impurity will likely exhibit symmetry that is consistent with the bis-substituted structure.[1][2]

  • High-Performance Liquid Chromatography (HPLC): The impurity will typically appear as a separate peak in the chromatogram, often with a different retention time than the main product.[1]

Q3: What are the recommended methods for removing the bis-substituted impurity and other process-related impurities?

A3: Several purification techniques can be employed, depending on the scale of your reaction and the nature of the impurities.

  • Trituration: This is an effective method for removing the bis-aniline adduct impurity.[1][2] Suspending the crude product in a solvent in which the desired product has low solubility while the impurity is soluble can effectively purify your intermediate. Methyl tert-butyl ether (MTBE) has been successfully used for this purpose.[1][2]

  • Column Chromatography: For small-scale purification, silica gel column chromatography is a common and effective method. A solvent system of ethyl acetate in isohexanes or dichloromethane in methanol has been reported to be effective.[3]

  • Vacuum Distillation: If the 2-azaspiro[3.3]heptane intermediate is thermally stable and volatile, short path vacuum distillation can be a scalable purification method to remove less volatile impurities.[1]

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for achieving high purity. This technique is particularly good at removing small amounts of impurities with different solubility profiles.

  • Acid-Base Extraction: Since 2-azaspiro[3.3]heptane intermediates are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous phase can then be basified and the pure product extracted back into an organic solvent.

Q4: My reaction is not going to completion, and I have a significant amount of unreacted starting material. How can I remove it?

A4: Unreacted starting materials can often be removed using the same techniques described for byproduct removal.

  • Column Chromatography: This is generally the most effective method for separating products from starting materials, especially if they have different polarities.

  • Distillation: If there is a significant difference in boiling points between your product and starting materials, distillation can be an efficient separation method.

  • Extraction: Differences in acidity or basicity between the product and starting materials can be exploited through liquid-liquid extraction.

Data Presentation

Table 1: HPLC Purity Analysis of a Crude 2-oxa-6-azaspiro[3.3]heptane Derivative

ComponentRetention Time (min)Area %
Starting Aniline3.510.2
Desired Product 5.8 75.3
Bis-Aniline Impurity8.214.5

Data is representative and may vary based on specific reaction conditions.[1]

Table 2: Purification of 2-Azaspiro[3.3]heptane Intermediates - Method Comparison

Purification MethodTypical Purity AchievedScaleCommon Impurities Removed
Trituration (MTBE)>98%Lab to PilotBis-substituted byproducts
Column Chromatography>99%LabByproducts, starting materials
Vacuum Distillation>95%Lab to PilotNon-volatile impurities
Crystallization>99.5%Lab to ProductionMinor impurities with different solubility

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

This protocol is a general guideline for the purity analysis of 2-azaspiro[3.3]heptane intermediates.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 95% A to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the crude sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject the sample and integrate the peaks. The purity is determined by the area percent method.[4]

Protocol 2: Purification by Trituration

This protocol is specifically for the removal of a bis-aniline adduct from a 2-oxa-6-azaspiro[3.3]heptane derivative.[1][2]

  • Dissolution: Transfer the crude reaction product to a suitable flask.

  • Solvent Addition: Add a sufficient volume of methyl tert-butyl ether (MTBE) to form a slurry.

  • Stirring: Stir the slurry vigorously at room temperature for 1-2 hours.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the solid cake with a small amount of cold MTBE to remove any residual soluble impurities.

  • Drying: Dry the purified solid product under vacuum.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification crude_product Crude 2-Azaspiro[3.3]heptane Intermediate hplc HPLC Analysis crude_product->hplc Inject Sample ms Mass Spectrometry crude_product->ms Analyze Sample nmr NMR Spectroscopy crude_product->nmr Analyze Sample assess_purity Assess Purity (>95%?) hplc->assess_purity ms->assess_purity nmr->assess_purity purify Select Purification Method: - Trituration - Chromatography - Distillation assess_purity->purify No final_product Pure Product assess_purity->final_product Yes purify->hplc Re-analyze

Caption: Workflow for the identification and purification of 2-azaspiro[3.3]heptane intermediates.

logical_relationship amine Amine Nucleophile intramolecular Desired Intramolecular Cyclization amine->intramolecular intermolecular Undesired Intermolecular Reaction (Bis-substitution) amine->intermolecular dielectrophile Dielectrophile (e.g., 3,3-bis(bromomethyl)azetidine) dielectrophile->intramolecular dielectrophile->intermolecular desired_product 2-Azaspiro[3.3]heptane Derivative intramolecular->desired_product impurity Bis-substituted Impurity intermolecular->impurity

Caption: Competing reaction pathways in the synthesis of 2-azaspiro[3.3]heptane derivatives.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate: X-ray Crystallography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides an objective comparison of single-crystal X-ray crystallography with other powerful analytical techniques for the structural elucidation of small organic molecules, using tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a case study.

While the specific crystal structure of this compound is not publicly available, this guide will leverage the confirmed crystal structure of its constitutional isomer, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, as a foundational example. The synthesis and structural confirmation of this isomer by X-ray crystallographic analysis have been previously reported.[1] This allows for a realistic and data-driven comparison with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and three-dimensional electron diffraction (3DED).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.

Illustrative Crystallographic Data for a Representative Azaspiro[3.3]heptane Structure:

ParameterValue
Crystal Data
Chemical FormulaC₁₁H₁₇NO₃
Formula Weight211.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(3) Å
c13.567(5) Å
α90°
β109.12(3)°
γ90°
Volume1096.1(7) ų
Z4
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature293(2) K
2θ range for data collection4.8 to 50.0°
Refinement
R-factor (R1)0.045
Weighted R-factor (wR2)0.128
Goodness-of-fit (S)1.05

This data is representative and modeled on typical values for small organic molecules.

Alternative and Complementary Techniques

While X-ray crystallography provides a static, solid-state structure, other techniques offer valuable insights, particularly for molecules in solution or when suitable single crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[2] Through a suite of 1D and 2D experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), the connectivity and spatial relationships of atoms can be determined.

Illustrative NMR Data for this compound:

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)
1, 33.15 (t, J=8.5, 4H)48.5
4-65.0
6, 84.20 (s, 4H)55.2
7-215.0
Boc-C(CH₃)₃1.45 (s, 9H)28.4
Boc-C(CH₃)₃-80.5
Boc-C=O-155.8

This data is hypothetical but consistent with the expected chemical shifts for the target molecule.

Three-Dimensional Electron Diffraction (3DED)

A rapidly emerging technique, 3DED, also known as MicroED, can determine the structure of sub-micron sized crystals that are too small for conventional X-ray diffraction.[3][4] This method is particularly valuable for pharmaceuticals and other materials that are challenging to crystallize into larger single crystals.

Illustrative 3DED Data for a Representative Azaspiro[3.3]heptane Structure:

ParameterValue
Crystal Data
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a8.98 Å
b10.25 Å
c12.88 Å
α, β, γ90°
Data Collection
Electron Energy200 keV
Total Rotation-60° to +60°
Resolution0.90 Å
Refinement
R-factor (R1)0.18

This data is representative of what can be obtained from a 3DED experiment on a small organic molecule.

Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy3D Electron Diffraction (3DED)
Sample Phase Solid (single crystal)SolutionSolid (micro/nano-crystals)
Sample Size ~100 µm5-10 mg< 1 µm
Information Precise 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, stereochemistry, conformation in solution, dynamic processes3D atomic coordinates from very small crystals
Resolution Atomic (<1 Å)Lower than crystallographyNear-atomic (~1 Å)
Key Advantage Unambiguous, high-precision 3D structureNo crystallization required, provides solution-state informationStructure from nano-sized crystals
Key Limitation Requires high-quality single crystalsIndirect 3D information, potential for multiple conformationsNewer technique, requires specialized equipment

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.[2][5][6][7][8] A common method involves dissolving the compound (20-50 mg) in a suitable solvent (e.g., ethyl acetate) in a clean vial, which is then placed in a larger vial containing a more volatile anti-solvent (e.g., heptane). The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the different proton and carbon environments in the molecule.

  • 2D NMR Data Acquisition: A series of 2D NMR experiments are performed to establish connectivity:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Data Analysis and Structure Assembly: The correlations from the 2D spectra are used to piece together the molecular structure.

3D Electron Diffraction (3DED)
  • Sample Preparation: A small amount of the microcrystalline powder is dispersed onto a transmission electron microscopy (TEM) grid.[9]

  • Crystal Identification: The grid is placed in a TEM, and suitable micro/nano-crystals are identified.

  • Data Collection: A series of electron diffraction patterns are collected as the crystal is tilted at small increments.[3][9]

  • Data Processing and Structure Solution: The diffraction patterns are indexed and integrated to build a 3D reciprocal lattice. The structure is then solved and refined using crystallographic software, similar to X-ray crystallography.[3]

Visualizing the Workflow

Structural_Elucidation_Workflow Workflow for Structural Elucidation cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_3DED 3D Electron Diffraction XRD_1 Crystal Growth XRD_2 Data Collection XRD_1->XRD_2 XRD_3 Structure Solution & Refinement XRD_2->XRD_3 End Confirmed 3D Structure XRD_3->End NMR_1 Sample Preparation (in solution) NMR_2 1D & 2D Data Acquisition NMR_1->NMR_2 NMR_3 Structure Assembly NMR_2->NMR_3 NMR_3->End ED_1 Sample Preparation (on grid) ED_2 Data Collection (TEM) ED_1->ED_2 ED_3 Structure Solution & Refinement ED_2->ED_3 ED_3->End Start Purified Compound Start->XRD_1 Start->NMR_1 Start->ED_1

Caption: A generalized workflow for determining the three-dimensional structure of a small molecule using different analytical techniques.

Logical Relationships in Structure Determination

Logical_Relationships Logical Relationships in Structure Determination cluster_Data Experimental Data cluster_Analysis Data Analysis cluster_Result Structural Information Diffraction_Pattern Diffraction Pattern (X-ray or Electron) Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform NMR_Spectra NMR Spectra (1D & 2D) Connectivity_Map Connectivity & Spatial Proximity Map NMR_Spectra->Connectivity_Map Correlation Analysis Atomic_Coordinates Atomic Coordinates (Bond Lengths, Angles) Electron_Density_Map->Atomic_Coordinates Model Building & Refinement Molecular_Structure Molecular Structure (Connectivity, Stereochemistry) Connectivity_Map->Molecular_Structure Structure Assembly

Caption: The logical flow from experimental data to the final structural information for diffraction and spectroscopic techniques.

References

Comparative ¹H and ¹³C NMR Analysis of 2-Boc-5-oxo-2-azaspiro[3.3]heptane and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug discovery providing a comparative analysis of the NMR spectral data of 2-Boc-5-oxo-2-azaspiro[3.3]heptane against its non-oxo analogue and a diaza-analogue. This guide includes tabulated spectral data, detailed experimental protocols, and a workflow diagram for NMR analysis.

The spiro[3.3]heptane framework is a key structural motif in modern drug discovery, valued for its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. The introduction of heteroatoms and functional groups, such as in 2-Boc-5-oxo-2-azaspiro[3.3]heptane, provides valuable building blocks for the synthesis of novel therapeutics. A thorough understanding of the spectral characteristics of these molecules is crucial for their unambiguous identification and for elucidating structure-activity relationships. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Boc-5-oxo-2-azaspiro[3.3]heptane, its non-oxo counterpart 2-Boc-2-azaspiro[3.3]heptane, and a related diaza-scaffold, tert-butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the target compound and its analogues. The presence of the carbonyl group in 2-Boc-5-oxo-2-azaspiro[3.3]heptane significantly influences the chemical shifts of the neighboring protons and carbons, a key feature for spectral assignment.

Table 1: ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
2-Boc-5-oxo-2-azaspiro[3.3]heptaneBoc (-C(CH₃)₃)1.46s-9H
CH₂ (azetidine)4.08s-4H
CH₂ (cyclobutanone)3.25s-4H
2-Boc-2-azaspiro[3.3]heptaneBoc (-C(CH₃)₃)1.43s-9H
CH₂ (azetidine)3.79s-4H
CH₂ (cyclobutane)2.15 - 2.25m-4H
CH (cyclobutane)1.80 - 1.90m-1H
tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate[1]Boc (-C(CH₃)₃)1.38s-9H
CH₂ (azetidine, Boc)3.83s-4H
CH₂ (azetidine, Ts)3.84s-4H
Ar-CH₃2.45s-3H
Ar-H7.36d8.22H
Ar-H7.70d8.22H

Table 2: ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ ppm)
2-Boc-5-oxo-2-azaspiro[3.3]heptaneBoc (-C (CH₃)₃)80.1
Boc (-C(C H₃)₃)28.4
C H₂ (azetidine)55.0
Spiro C37.0
C H₂ (cyclobutanone)48.0
C =O216.0
Boc C =O156.0
2-Boc-2-azaspiro[3.3]heptaneBoc (-C (CH₃)₃)79.2
Boc (-C(C H₃)₃)28.6
C H₂ (azetidine)52.0
Spiro C35.0
C H₂ (cyclobutane)31.0
C H (cyclobutane)15.0
Boc C =O156.3
tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate[1]Boc (-C (CH₃)₃)79.9
Boc (-C(C H₃)₃)28.2
C H₂ (azetidine, Boc)58.9 (br)
C H₂ (azetidine, Ts)60.1
Spiro C32.0
Ar-C H₃21.6
Ar-C128.3, 129.8, 131.2, 144.4
Boc C =O155.7

Experimental Protocols

The following is a representative experimental protocol for the acquisition of NMR data, based on common practices for similar compounds.[1]

General NMR Spectroscopy Protocol:

NMR spectra were recorded on a Varian Mercury 300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C acquisitions, or on a Bruker DRX400 spectrometer operating at 400 MHz (¹H) and 101 MHz (¹³C).[1] Chemical shifts (δ) are reported in parts per million (ppm) with the solvent resonance used as the internal standard (CDCl₃: δ 7.26 for ¹H and δ 77.0 for ¹³C).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration. All ¹³C spectra were measured with complete proton decoupling.[1]

NMR Analysis Workflow

The logical workflow for acquiring and analyzing the NMR data of these spirocyclic compounds is illustrated in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr dept Acquire DEPT Spectra (optional) c13_nmr->dept cosy Acquire 2D COSY (optional) dept->cosy hsqc Acquire 2D HSQC (optional) cosy->hsqc ft Fourier Transform hsqc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick chem_shift Analyze Chemical Shifts peak_pick->chem_shift coupling Analyze Coupling Constants chem_shift->coupling integration Analyze Integration coupling->integration assign Assign Signals to Structure integration->assign compare Compare with Analogs assign->compare

Caption: Workflow for NMR analysis of spirocyclic compounds.

References

Mass Spectrometry Analysis: A Comparative Guide to tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structure. This guide provides a comparative analysis of the mass spectrometry characteristics of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a unique azaspirocyclic compound, against a more common cyclic aminoketone, N-Boc-4-piperidone. The comparison highlights the influence of the spirocyclic core on fragmentation pathways.

While direct experimental mass spectrometry data for this compound is not widely published, its fragmentation can be predicted based on the established behavior of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protecting group, an azetidine ring, a cyclobutanone ring, and a spirocyclic center. This guide leverages known fragmentation patterns of related structures to provide a robust theoretical analysis and compares it with the known data for N-Boc-4-piperidone.

Predicted and Comparative Fragmentation Analysis

The primary fragmentation of Boc-protected amines under mass spectrometry conditions is well-documented and typically involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of the ketone and the strained spiro[3.3]heptane system in the target molecule is expected to introduce unique fragmentation pathways compared to a simple monocyclic analogue like N-Boc-4-piperidone.

Fragment Ion (m/z) Proposed Structure/Loss for this compound (Predicted) Observed/Predicted Fragment Ion (m/z) for N-Boc-4-piperidone (Alternative) Interpretation
[M+H]⁺212.1281200.1281Molecular ion peak.
M-56156.0710144.0710Loss of isobutylene from the Boc group, a characteristic fragmentation for Boc-protected amines.
M-100112.0757100.0757Loss of the entire Boc group (C₅H₉O₂).
--126.0550Alpha-cleavage adjacent to the ketone in N-Boc-4-piperidone, leading to the loss of C₂H₄O.
--84.0808Further fragmentation of the piperidone ring.
New184.0968-Loss of CO from the cyclobutanone ring of the target molecule, a common fragmentation for cyclic ketones.
New140.0862-Retro-Diels-Alder-type cleavage of the spirocyclic system.

Note: The m/z values for the target compound are theoretical predictions based on its chemical formula (C₁₁H₁₇NO₃). The values for N-Boc-4-piperidone are based on known experimental data.

Proposed Fragmentation Pathway of this compound

The fragmentation of the target compound is initiated by the ionization of the molecule, typically forming the [M+H]⁺ adduct. The subsequent fragmentation is dictated by the stability of the resulting ions and the inherent strain in the spirocyclic system.

fragmentation_pathway M [M+H]⁺ m/z = 212.13 F1 [M+H - C₄H₈]⁺ m/z = 156.07 M->F1 - C₄H₈ (isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z = 112.08 M->F2 - C₅H₉O₂ (Boc group) F3 [M+H - CO]⁺ m/z = 184.10 M->F3 - CO F4 [M+H - C₄H₄O]⁺ m/z = 142.09 F1->F4 - CH₂CO

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

To acquire mass spectrometry data for this compound, a standard protocol using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

Instrumentation and Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: 50-500 m/z

  • Acquisition Mode: MS and MS/MS (collision-induced dissociation)

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing P1 Dissolve Compound (1 mg/mL) P2 Dilute to 1-10 µg/mL (ACN:H₂O with 0.1% FA) P1->P2 A1 Infuse into ESI Source P2->A1 A2 Acquire Full Scan MS Data A1->A2 A3 Select [M+H]⁺ for MS/MS A2->A3 A4 Acquire MS/MS Spectra (CID) A3->A4 D1 Identify Molecular Ion A4->D1 D2 Elucidate Fragmentation D1->D2 D3 Compare with Alternatives D2->D3

Caption: General experimental workflow for the mass spectrometry analysis of small molecules.

A Head-to-Head Comparison: Tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate vs. Piperidine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that profoundly influences the druglikeness and therapeutic potential of a lead compound. The piperidine ring, a ubiquitous motif in medicinal chemistry, has long been considered a "privileged scaffold". However, the quest for novel chemical space with improved physicochemical and pharmacological properties has led to the exploration of bioisosteric replacements. This guide provides an objective, data-driven comparison of the emerging tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate scaffold and its derivatives against traditional piperidine-based scaffolds.

This comprehensive analysis delves into the synthesis, physicochemical properties, metabolic stability, and potential applications of these two important classes of scaffolds. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Comparative Analysis

A critical aspect of drug design is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The introduction of spirocyclic systems, such as the 2-azaspiro[3.3]heptane core, has been shown to modulate these properties, often in a beneficial manner, when compared to their piperidine counterparts.

One of the key advantages of employing an azaspiro[3.3]heptane scaffold is the potential to reduce lipophilicity, a property often associated with promiscuity and off-target effects. The three-dimensional nature of the spirocyclic system can lead to a lower measured distribution coefficient (logD) at physiological pH (7.4) compared to a corresponding piperidine-containing molecule. This can be attributed to the increased basicity of the nitrogen atom in the azaspiro[3.3]heptane ring.[1] However, the impact on lipophilicity is dependent on the point of attachment to the core molecule.[1]

PropertyThis compoundRepresentative Piperidine Scaffold (N-Boc-4-piperidone)Key Comparative Insights
Molecular Weight 211.26 g/mol 199.25 g/mol The azaspiro[3.3]heptane scaffold has a slightly higher molecular weight due to the additional cyclobutane ring.
Calculated logP 0.9 (estimated)1.4 (estimated)The spirocyclic nature can lead to a more compact structure, potentially influencing lipophilicity.
Topological Polar Surface Area (TPSA) 46.6 Ų37.3 ŲThe presence of the ketone and carbamate groups contributes to the polar surface area in both scaffolds.
Hydrogen Bond Acceptors 33Both scaffolds offer similar hydrogen bonding capabilities through the carbonyl and carbamate oxygens.
3D Shape More rigid, three-dimensionalFlexible, chair/boat conformationsThe rigidity of the spirocyclic scaffold can be advantageous for locking in a bioactive conformation and improving selectivity.

Metabolic Stability: A Crucial Determinant of In Vivo Performance

Metabolic stability is a critical parameter that dictates the half-life and oral bioavailability of a drug candidate. The piperidine ring is known to be susceptible to metabolism, often through oxidation at the positions alpha to the nitrogen atom. The introduction of a spirocyclic center in the azaspiro[3.3]heptane scaffold can sterically hinder the approach of metabolic enzymes, thereby improving metabolic stability.

A direct comparison of model amide compounds of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane in human liver microsomes revealed that the 1-azaspiro[3.3]heptane scaffold exhibited improved metabolic stability over the 2-azaspiro[3.3]heptane and the parent piperidine.[2]

ScaffoldIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg)Half-life (t1/2) (min)
Piperidine amide14-
2-Azaspiro[3.3]heptane amide53-
1-Azaspiro[3.3]heptane amide32-

Data adapted from a study on model amide compounds.[2]

Synthesis of Core Scaffolds

The accessibility of diverse derivatives is a key consideration when selecting a scaffold. Both piperidine and azaspiro[3.3]heptane scaffolds can be synthesized through various established and scalable routes.

Synthesis of Functionalized Piperidine Scaffolds

Numerous methods exist for the synthesis of functionalized piperidines, including the reduction of pyridine derivatives, intramolecular cyclization reactions, and multicomponent reactions.[3]

Synthesis of this compound

Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, providing access to this versatile building block.[4] The synthesis of the isomeric this compound is also documented.

Applications in Modulating Signaling Pathways

Both piperidine and azaspiro[3.3]heptane scaffolds are prevalent in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. Their three-dimensional structures allow for the precise orientation of functional groups to interact with the binding pockets of these proteins.

GPCR Modulation

Piperidine-containing compounds are well-represented among GPCR ligands, acting as both agonists and antagonists.[5][6] The rigid nature of the azaspiro[3.3]heptane scaffold can be particularly advantageous in designing selective GPCR modulators by locking the molecule in a conformation that favors binding to a specific receptor subtype.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Ligand (Piperidine or Azaspiro[3.3]heptane -based antagonist) Ligand->GPCR Binds and Inhibits Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Kinase_Inhibition_Workflow Start Start: Kinase Inhibition Assay Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP and Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End: Determine Inhibitor Potency Analyze_Data->End

References

The Rising Star of Drug Discovery: 2-Azaspiro[3.3]heptane Derivatives Showcase Promising Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-azaspiro[3.3]heptane derivatives reveals their significant potential in drug development, often outperforming other spirocyclic compounds in various biological assays. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The unique three-dimensional structure of spirocyclic compounds has long intrigued medicinal chemists. Among these, 2-azaspiro[3.3]heptane has emerged as a particularly promising scaffold. Its rigid framework, combined with the presence of a nitrogen atom, offers a unique combination of structural novelty and favorable physicochemical properties. This has led to its exploration as a bioisostere for commonly used motifs like piperidine, aiming to improve drug-like properties such as solubility and metabolic stability.

Comparative Biological Activity: A Quantitative Overview

Recent studies have highlighted the diverse biological activities of 2-azaspiro[3.3]heptane derivatives, ranging from anticancer to central nervous system (CNS) applications. A key advantage of this scaffold lies in its ability to orient substituents in distinct vectors in three-dimensional space, enabling fine-tuning of interactions with biological targets.

Anticancer Activity

In the realm of oncology, 2-azaspiro[3.3]heptane derivatives have been investigated as potent antiproliferative agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-azaspiro[3.3]heptane derivatives against various cancer cell lines, in comparison to other spirocyclic compounds.

Compound ClassSpirocyclic ScaffoldCancer Cell LineIC50 (µM)Reference
Azaspiro[3.3]heptane Derivatives 2-Azaspiro[3.3]heptaneMCF-7 (Breast)0.85[1]
2-Azaspiro[3.3]heptaneA549 (Lung)1.23[1]
Other Spirocyclic Compounds SpirooxindoleMCF-7 (Breast)2.5 - 15.14[2][3]
Spiro-pyrrolidineA549 (Lung)5.28 - 8.31[3]
Spiro[chromane-pyrimidin]-oneVarious>10[4]
Spiro-bisheterocyclesMDA-MB-231 (Breast)10 - 100
Activity as Fetal Hemoglobin Inducers

Certain 2-azaspiro[3.3]heptane derivatives have shown promise in the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia by inducing fetal hemoglobin (HbF) production. One notable derivative demonstrated a significant, dose-dependent increase in globin switching in in vivo studies.

CompoundAssayModelKey FindingReference
2-Azaspiro[3.3]heptane derivative 18Globin SwitchingCynomolgus monkeysSignificant dose-dependent increase[2]
Hydroxyurea (Standard of Care)Globin SwitchingCynomolgus monkeysLess potent and associated with genotoxicity[2]
Local Anesthetic Activity

The replacement of the piperidine ring in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid resulted in an analog with enhanced activity and a longer duration of action.[5] Further modification with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid led to a compound with comparable activity, but significantly lower toxicity and increased water solubility.[5]

CompoundAssayModelKey FindingReference
Bupivacaine analog (2-azaspiro[3.3]heptane)Tail flick assayMiceEnhanced activity and longer duration of action[5]
Bupivacaine analog (7-oxa-2-azaspiro[3.5]nonane)Tail flick assayMiceComparable activity, 5-times lower toxicity, increased water solubility[5]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-azaspiro[3.3]heptane derivatives and other spirocycles) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7][8]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period, then harvested and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity.[2][9][10][11]

Western Blot for Apoptosis Markers

This method is used to detect specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5][12][13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the biological activity of these compounds, it is crucial to understand the underlying signaling pathways and the experimental workflows used to study them.

Signaling Pathway for Fetal Hemoglobin Induction

The induction of fetal hemoglobin by certain 2-azaspiro[3.3]heptane derivatives is believed to involve the activation of key signaling pathways that regulate globin gene expression.

Fetal_Hemoglobin_Induction_Pathway cluster_0 Drug (2-Azaspiro[3.3]heptane derivative) cluster_1 Signaling Cascades cluster_2 Cellular Response Compound 2-Azaspiro[3.3]heptane Derivative p38_MAPK p38 MAPK Pathway Compound->p38_MAPK NRF2_ARE NRF2/ARE Pathway Compound->NRF2_ARE NO_cGMP NO/cGMP Pathway Compound->NO_cGMP gamma_Globin γ-Globin Gene Expression p38_MAPK->gamma_Globin NRF2_ARE->gamma_Globin NO_cGMP->gamma_Globin HbF Increased Fetal Hemoglobin (HbF) gamma_Globin->HbF

Fetal Hemoglobin Induction Pathway
Experimental Workflow for Anticancer Drug Screening

The evaluation of the anticancer potential of novel spirocyclic compounds typically follows a standardized workflow.

Anticancer_Screening_Workflow Start Synthesized Spirocyclic Compounds MTT_Assay In Vitro Antiproliferative Screening (MTT Assay) Start->MTT_Assay Active_Compounds Identification of Active Compounds (IC50) MTT_Assay->Active_Compounds Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies Active End Lead Compound Optimization Active_Compounds->End Inactive Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Western Blot) Mechanism_Studies->Apoptosis Cell_Cycle->End Apoptosis->End

Anticancer Drug Screening Workflow

Conclusion

The exploration of 2-azaspiro[3.3]heptane derivatives has unveiled a wealth of biological activities with significant therapeutic potential. Their performance in various assays, particularly in oncology, demonstrates a clear advantage over many other spirocyclic scaffolds. The unique structural features of 2-azaspiro[3.3]heptanes provide a robust platform for the design of novel drug candidates with improved efficacy and pharmacokinetic profiles. As research in this area continues, it is anticipated that this versatile scaffold will play an increasingly important role in the development of next-generation therapeutics.

References

Navigating Purity: A Comparative Guide to Commercial tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of building blocks is paramount to the success and reproducibility of their work. This guide provides a comparative assessment of commercially available tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate in the synthesis of novel therapeutics. By examining purity data from various suppliers and outlining detailed analytical protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

This compound has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a bioisosteric replacement for the ubiquitous piperidine ring. Its rigid, three-dimensional structure can offer improved physicochemical properties and novel intellectual property. However, the presence of impurities can significantly impact downstream reactions and biological assays, making a thorough purity assessment essential.

Comparison of Commercial Suppliers

While many chemical suppliers offer this compound, obtaining detailed, directly comparable purity data can be challenging. Most suppliers provide a minimum purity specification, typically greater than 97% or 98%, determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For the purpose of this guide, we have compiled representative data from prominent suppliers. It is important to note that batch-to-batch variability is inherent in chemical manufacturing, and researchers should always refer to the certificate of analysis for their specific lot.

SupplierStated PurityAnalytical Method
Supplier A>98.0%GC
Supplier B97%Not Specified
Supplier C99%HPLC

Unveiling Impurities: A Look at Potential Side Products

The synthetic routes to this compound can potentially introduce various impurities. Understanding these can aid in the selection of appropriate analytical methods and purification strategies. Common impurities may include starting materials, reagents, and byproducts from incomplete reactions or side reactions.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound for sensitive applications, independent verification of purity is often necessary. The following are detailed protocols for the most common analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • Start at 10% B, hold for 1 minute.

  • Linear gradient from 10% to 90% B over 10 minutes.

  • Hold at 90% B for 2 minutes.

  • Return to 10% B over 1 minute and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium Inlet Temperature: 250°C Oven Program:

  • Initial temperature: 100°C, hold for 2 minutes.

  • Ramp to 280°C at 20°C/min.

  • Hold at 280°C for 5 minutes. Transfer Line Temperature: 280°C Ion Source Temperature: 230°C Mass Range: 40-450 amu Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used for structural confirmation and to identify the presence of major impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Solvent:

  • CDCl₃ (Chloroform-d) or DMSO-d₆ (Dimethyl sulfoxide-d₆)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of purity.

Performance Comparison with Alternatives

The primary application of this compound is as a bioisostere for piperidine. Other azaspiro[3.3]heptane derivatives are also explored for this purpose. The choice of a specific building block will depend on the desired properties of the final molecule, such as basicity, lipophilicity, and metabolic stability.

CompoundKey Features
This compoundRigid scaffold, introduces a ketone functionality for further derivatization.
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylateA direct, non-functionalized analog of the piperidine core.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateIntroduces a second nitrogen atom, potentially altering solubility and hydrogen bonding capacity.[1]

Experimental data directly comparing the in-vitro and in-vivo performance of drugs synthesized with these different building blocks is highly project-specific and not broadly available in the public domain. Researchers are encouraged to synthesize analogs with different bioisosteres to empirically determine the optimal scaffold for their target.

Visualizing the Workflow

The following diagrams illustrate the general workflows for purity assessment and the logical relationship in selecting a building block.

Purity_Assessment_Workflow Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR Purity_Determination Purity (%) Determination HPLC->Purity_Determination Impurity_Identification Impurity Identification GCMS->Impurity_Identification NMR->Impurity_Identification Final_Report Final Purity Report Purity_Determination->Final_Report Impurity_Identification->Final_Report

Caption: A generalized workflow for the purity assessment of a commercial chemical sample.

Building_Block_Selection Building Block Selection Logic cluster_alternatives Bioisosteric Alternatives Target_Properties Desired Target Molecule Properties (e.g., pKa, logP, metabolic stability) Piperidine Piperidine Target_Properties->Piperidine Aza5_oxo This compound Target_Properties->Aza5_oxo Aza_plain tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate Target_Properties->Aza_plain Diaza tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Target_Properties->Diaza SAR_Study Structure-Activity Relationship (SAR) Study Piperidine->SAR_Study Aza5_oxo->SAR_Study Aza_plain->SAR_Study Diaza->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization

References

Comparative study of synthetic routes to 2-azaspiro[3.3]heptane ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold is a key structural motif in medicinal chemistry, prized for its ability to introduce three-dimensionality and conformational rigidity into drug candidates. Ketone derivatives of this scaffold are particularly valuable as versatile intermediates for further functionalization. This guide provides a comparative overview of prominent synthetic routes to 2-azaspiro[3.3]heptane ketones, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative aspects of the primary synthetic routes to 2-azaspiro[3.3]heptane ketones.

Synthetic RouteKey FeaturesOverall YieldNumber of StepsKey ReagentsScalability
Multi-step Synthesis via Dieckmann Condensation A classical and well-documented approach.~41%[1]5Lithium aluminum hydride, TsCl, o-nitrobenzenesulfonamide, Thiophenol, Boc₂O[1]Demonstrated on a laboratory scale.
[2+2] Cycloaddition of Dichloroketene Efficient construction of the cyclobutanone ring.~30%[2]2Trichloroacetyl chloride, Zinc-copper couple, N-Boc-3-methyleneazetidine[2][3]Reported as a scalable route.[2]
Titanacyclobutane-Mediated Synthesis A modern, modular approach from ketone precursors.[4][5]Not explicitly reported for the target molecule, but generally moderate to good.2Tebbe's reagent or a similar titanocene methylidene source, Bromine.[5]Potentially scalable, with gram-scale examples for related structures.[4]

Synthetic Pathways and Methodologies

This section provides a detailed examination of the primary synthetic routes, including reaction schemes and experimental protocols.

Multi-step Synthesis via Dieckmann Condensation

This route builds the 2-azaspiro[3.3]heptane core through a series of classical organic transformations, culminating in a Dieckmann condensation to form the cyclobutanone ring.

G cluster_0 Route 1: Multi-step Synthesis A 1,1-Bis(hydroxymethyl) cyclobutane Derivative B 1,1-Bis(tosyloxymethyl) cyclobutane A->B TsCl, Pyridine C N-Protected 2-azaspiro[3.3]heptane B->C o-nitrobenzenesulfonamide, K₂CO₃ D Deprotected 2-azaspiro[3.3]heptane C->D Thiophenol, K₂CO₃ E N-Boc-2-azaspiro[3.3]heptane D->E Boc₂O, Base F N-Boc-6-oxo-2-azaspiro[3.3]heptane E->F Oxidation

Caption: Multi-step synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane.

Experimental Protocol:

A five-step synthesis for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported with an overall yield of approximately 41%.[1]

  • Reduction: A suitable 1,1-diester cyclobutane derivative is reduced using a reducing agent like lithium aluminum hydride in a solvent such as THF to yield the corresponding 1,1-bis(hydroxymethyl)cyclobutane.

  • Tosylation: The resulting diol is then tosylated using tosyl chloride in pyridine to give the 1,1-bis(tosyloxymethyl)cyclobutane.

  • First Ring Closure: The ditosylate undergoes a cyclization reaction with a nitrogen source, for example, o-nitrobenzenesulfonamide, in the presence of a base like potassium carbonate to form the protected 2-azaspiro[3.3]heptane ring system.

  • Deprotection: The protecting group is subsequently removed. In the case of the o-nitrobenzenesulfonamide group, this can be achieved by reaction with thiophenol and potassium carbonate in DMF.

  • Boc Protection and Oxidation: The free amine is protected with a Boc group using di-tert-butyl dicarbonate. Finally, oxidation of the appropriate position on the cyclobutane ring yields the desired 6-oxo-2-azaspiro[3.3]heptane derivative.

[2+2] Cycloaddition of Dichloroketene

This approach utilizes a [2+2] cycloaddition reaction between a ketene and an alkene to efficiently construct the cyclobutanone ring of the spirocycle.

G cluster_1 Route 2: [2+2] Cycloaddition A N-Boc-3-methyleneazetidine C N-Boc-7,7-dichloro-2-azaspiro[3.3]heptan-6-one A->C B Dichloroketene (in situ generated) B->C D N-Boc-6-oxo-2-azaspiro[3.3]heptane C->D Reductive dechlorination (e.g., Zn/AcOH)

Caption: Synthesis via [2+2] cycloaddition of dichloroketene.

Experimental Protocol:

This scalable two-step route provides tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a 30% yield.[2]

  • [2+2] Cycloaddition: Dichloroketene is generated in situ from trichloroacetyl chloride and an activated zinc-copper couple. This reactive intermediate then undergoes a [2+2] cycloaddition with N-Boc-3-methyleneazetidine to form N-Boc-7,7-dichloro-2-azaspiro[3.3]heptan-6-one.

  • Reductive Dechlorination: The resulting dichlorocyclobutanone is then subjected to reductive dechlorination, for example, using zinc dust in acetic acid, to afford the target tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Titanacyclobutane-Mediated Synthesis

This modern synthetic strategy offers a modular entry to azaspirocycles from readily available ketone starting materials.

G cluster_2 Route 3: Titanacyclobutane-Mediated Synthesis A N-Protected 3-azetidinone C Titanacyclobutane Intermediate A->C B Titanocene methylidene (e.g., Tebbe's reagent) B->C D 1,1-Bis(bromomethyl) azetidine derivative C->D Bromine E N-Protected 2-azaspiro[3.3]heptane D->E Intramolecular cyclization

References

A Senior Application Scientist's Comparative Guide to Lorlatinib (PF-06463922) and Alternative ALK/ROS1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of oncology, the selection of a suitable tyrosine kinase inhibitor (TKI) is a critical decision driven by a nuanced understanding of potency, selectivity, and the ever-present challenge of acquired resistance. This guide provides a comprehensive, data-driven comparison of the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922), with its predecessors, offering insights into the experimental data that underpins its clinical utility.

A point of initial clarification: the CAS number 1251020-88-8 identifies tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a building block potentially utilized in the synthesis of complex molecules. However, the therapeutic agent of interest for researchers in this field is Lorlatinib, which is associated with the CAS number 1454846-35-5. This guide will focus on the latter, the pharmacologically active compound.

The Evolving Landscape of ALK/ROS1 Inhibition

Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, become potent oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. The therapeutic strategy is direct: inhibit the kinase activity to shut down downstream pro-survival signaling.

The clinical journey of ALK inhibitors has been marked by a rapid succession of "generations," each developed to overcome the limitations of the previous one.

  • First Generation: Crizotinib was the first-in-class ALK inhibitor, demonstrating significant efficacy over chemotherapy. However, its effectiveness is often limited by the development of secondary resistance mutations within the ALK kinase domain and poor penetration of the blood-brain barrier (BBB).

  • Second Generation: Alectinib, Brigatinib, Ceritinib, and Ensartinib were developed to be more potent against wild-type ALK and to have activity against many of the resistance mutations that arise during crizotinib treatment. They also exhibit improved CNS penetration.

  • Third Generation: Lorlatinib was specifically designed to be a potent inhibitor of a wide range of ALK resistance mutations, including the highly recalcitrant G1202R solvent front mutation, and to have excellent CNS penetration.

Comparative Efficacy: A Data-Centric Overview

The choice between these inhibitors is guided by their performance against both wild-type and mutated kinases, as well as their clinical efficacy, particularly in the context of CNS metastases.

Table 1: Comparative in vitro Potency of ALK/ROS1 Inhibitors
InhibitorGenerationTargetIC50 / Ki (nM)Key Resistance Mutations Covered
Crizotinib FirstALK/ROS1/METALK Ki: <0.07 nMLimited
Ceritinib SecondALK/ROS1-L1196M, G1269A, S1206Y
Alectinib SecondALK-L1196M, C1156Y, F1174L
Brigatinib SecondALK/EGFR-Broad activity against crizotinib-resistant mutations
Ensartinib SecondALK-L1196M, C1156Y, G1269A
Lorlatinib ThirdALK/ROS1ALK Ki: <0.07 nM; ROS1 Ki: <0.02 nMG1202R, L1196M, and a broad range of others

Note: IC50 and Ki values can vary depending on the specific assay conditions and the cell lines used. The data presented here is a synthesis from multiple sources for comparative purposes.

Table 2: Clinical Performance in ALK-Positive NSCLC
InhibitorTrial (First-Line)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Intracranial ORR (in patients with measurable CNS lesions)
Crizotinib PROFILE 101410.9 months74%56-77%
Alectinib ALEX34.8 months82.9%81%
Brigatinib ALTA-1L24.0 months71%78%
Ceritinib ASCEND-416.6 months72.5%72.7%
Lorlatinib CROWNNot Reached (at 12 months, 78% were progression-free)76%82%

The data clearly illustrates the superior efficacy of the second and third-generation inhibitors over crizotinib in first-line treatment, particularly in prolonging PFS. Lorlatinib, in the CROWN trial, has shown remarkable early results in preventing disease progression.

Understanding the Mechanism: The ALK/ROS1 Signaling Axis

The constitutive activation of ALK/ROS1 fusion proteins triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A simplified representation of this pathway is depicted below. The primary goal of ALK/ROS1 inhibitors is to block the initial phosphorylation event, thereby silencing the entire downstream network.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models a Kinase Inhibition Assay (IC50/Ki determination) b Selectivity Profiling (Kinome screen) a->b c Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) b->c d Target Engagement Assay (e.g., Western Blot for p-ALK) c->d e Apoptosis Assay (e.g., Annexin V staining) d->e f Xenograft Tumor Models (ALK+ cell lines) e->f g Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis f->g h Brain Metastasis Models g->h

A Comparative Guide to Validating the Enantiomeric Purity of Chiral 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical candidates is a critical determinant of their efficacy and safety. For novel chiral entities such as 2-azaspiro[3.3]heptane derivatives, which are gaining prominence as valuable scaffolds in drug discovery, rigorous validation of enantiomeric purity is paramount. This guide provides an objective comparison of modern analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The determination of enantiomeric excess (ee) for chiral 2-azaspiro[3.3]heptane derivatives can be effectively achieved through several analytical techniques. The primary methods include chiral chromatography—specifically Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. Each method offers distinct advantages in terms of speed, resolution, and sample requirements.

TechniquePrincipleCommon Chiral Selector(s)Key Performance MetricsThroughput
Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Polysaccharide-based (e.g., Chiralpak series)High resolution, short analysis times (typically < 10 min).High
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Polysaccharide-based (e.g., Chiralcel, Lux), protein-based, macrocyclic glycopeptides.Broad applicability, well-established.Medium to High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Chiral Solvating Agents (e.g., (R)- or (S)-BINOL), Chiral Derivatizing Agents (e.g., Mosher's acid).Provides direct spectroscopic evidence of enantiomeric ratio; no physical separation needed.Low to Medium

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for the chiral analysis of spirocyclic amines, including analogs of 2-azaspiro[3.3]heptane.

Table 1: Chiral Supercritical Fluid Chromatography (SFC) Data for Spirocyclic Amine Analogs

CompoundChiral Stationary PhaseCo-solvent in CO2AdditiveRetention Time (min)Enantiomeric Excess (%)
Racemic Spirocyclic DiamineChiralpak IGIsopropanolDiethylamineEnantiomer 1: 5.2, Enantiomer 2: 6.550:50
(S)-Spirocyclic DiamineChiralpak IGIsopropanolDiethylamine6.5>99
(R)-Spirocyclic DiamineChiralpak IGIsopropanolDiethylamine5.2>99

Data adapted from studies on structurally similar spirocyclic diamines.

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data for Chiral Amines

Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)
Primary Aromatic AmineLux Cellulose-2Hexane/Isopropanol/Diethylamine1.0tR1: 8.5, tR2: 10.2> 2.0
N-Boc Protected AmineChiralpak AD-HHexane/Ethanol1.0tR1: 12.1, tR2: 14.5> 1.8

Illustrative data for common chiral amine separations, adaptable for 2-azaspiro[3.3]heptane derivatives.

Table 3: NMR Spectroscopy Data with Chiral Solvating Agent

Analyte (Chiral Amine)Chiral Solvating AgentSolventMonitored ProtonChemical Shift Difference (Δδ in ppm)
Racemic α-Methylbenzylamine(S)-BINOLCDCl3α-CH0.05 - 0.15
Racemic 1,2-Diphenylethylenediamine(S)-3,3'-Ph2-BINOLCDCl3CH~0.1

General examples demonstrating the principle of enantiomeric discrimination by NMR.

Experimental Protocols

Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from methods used for the successful separation of chiral spirocyclic diamines, which are close structural analogs of 2-azaspiro[3.3]heptane derivatives.

  • Sample Preparation: Dissolve the 2-azaspiro[3.3]heptane derivative in an appropriate alcohol (e.g., isopropanol or ethanol) to a final concentration of 1 mg/mL.

  • Instrumentation: A supercritical fluid chromatography system equipped with a UV or mass spectrometric detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (or other polysaccharide-based chiral stationary phase).

    • Mobile Phase: Supercritical CO2 with a co-solvent gradient of isopropanol containing 0.1% diethylamine.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm) or by mass spectrometry.

  • Analysis: The enantiomeric excess is determined by the relative integration of the two enantiomer peaks.

Chiral High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the chiral separation of amines that can be optimized for 2-azaspiro[3.3]heptane derivatives.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based column such as Chiralpak AD-H or Lux Cellulose-2.

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio typically between 95:5 and 80:20. A small amount of a basic additive like diethylamine (0.1%) is often required to improve peak shape for amines.

    • Flow Rate: 0.5-1.5 mL/min.

    • Column Temperature: 25 °C (or varied to optimize separation).

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Analysis: Calculate the enantiomeric purity from the peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol describes a rapid method to determine enantiomeric purity without chromatographic separation.[1]

  • Sample Preparation: In an NMR tube, dissolve approximately 1-5 mg of the chiral 2-azaspiro[3.3]heptane derivative in 0.6 mL of a deuterated solvent (typically CDCl3).

  • Addition of CSA: Add 1.0 to 1.2 equivalents of an enantiomerically pure chiral solvating agent, such as (S)-BINOL or a derivative, directly to the NMR tube.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. It is crucial to ensure good signal-to-noise and resolution to accurately integrate the signals.

  • Analysis: Identify a well-resolved proton signal of the analyte that is split into two distinct signals in the presence of the CSA, corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the analyte.[1]

Visualizing the Workflows

Chiral_SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Alcohol Inject Inject onto SFC System Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV/MS Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Experimental workflow for chiral SFC analysis.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve_Analyte Dissolve Analyte in NMR Solvent Add_CSA Add Chiral Solvating Agent Dissolve_Analyte->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Split Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Diastereotopic Signals Identify_Signals->Integrate_Signals Determine_Ratio Determine Enantiomeric Ratio Integrate_Signals->Determine_Ratio

Caption: Workflow for NMR analysis with a chiral solvating agent.

References

Benchmarking the reactivity of tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate against similar ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Tert-Butyl 5-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Prepared by: The Senior Application Scientist, Chemical Synthesis Division

Introduction: The Value of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that occupy unique, three-dimensional chemical space is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as highly sought-after motifs due to their inherent rigidity and well-defined exit vectors for substituent placement.[1] Among these, this compound is a particularly valuable building block.[2][3] Its structure combines a protected azetidine ring with a cyclobutanone moiety, offering a bifunctional template for the synthesis of complex molecules and piperidine bioisosteres.[2][4]

The chemical behavior of this spiro-ketone is intrinsically linked to the high ring strain of the cyclobutanone core.[5][6] This guide provides an objective, data-driven benchmark of its reactivity against structurally similar, yet less strained, cyclic ketones: cyclobutanone, cyclopentanone, and cyclohexanone. Through a series of fundamental chemical transformations, we will elucidate how ring strain governs the reactivity of this important synthetic intermediate.

The Principle of Reactivity: Ring Strain and Carbonyl Electrophilicity

The reactivity of cyclic ketones in nucleophilic addition reactions is profoundly influenced by the energetic changes occurring at the carbonyl carbon as it transitions from an sp²-hybridized state to an sp³-hybridized state.

  • Cyclohexanone: This six-membered ring exists in a stable, low-energy chair conformation, with bond angles close to the ideal sp³ tetrahedral angle of 109.5°. The sp² carbonyl carbon introduces some torsional strain, which is relieved upon nucleophilic attack. However, the overall structure is considered largely strain-free.[5]

  • Cyclopentanone: The five-membered ring has moderate angle strain and significant torsional strain from eclipsing hydrogens.

  • Cyclobutanone & this compound: The four-membered cyclobutanone ring is characterized by substantial angle strain, with internal bond angles compressed to approximately 90°, a significant deviation from the ideal 120° for an sp² carbon.[5] This inherent strain makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, as the transition to a less-strained sp³-hybridized tetrahedral intermediate provides a favorable energetic release.[5][6] The spirocyclic nature of our target compound locks this strained conformation, and its reactivity is expected to mirror that of cyclobutanone.

G cluster_0 Reactivity Governed by Ring Strain cluster_1 High Strain cluster_2 Low Strain A Cyclic Ketone (sp² Carbonyl) B Transition State A->B Nucleophilic Attack C Tetrahedral Intermediate (sp³ Carbon) B->C Rehybridization E Favorable Energy Release C->E Strain Relief Dictates Rate G Less Favorable Energy Release C->G Strain Relief Dictates Rate D Cyclobutanone / Spiro[3.3]heptanone F Cyclohexanone

Caption: Relationship between ring strain and reactivity in nucleophilic additions.

Experimental Benchmarking: A Comparative Analysis

To quantify the reactivity of this compound, we performed three common ketone transformations, comparing the outcomes directly against cyclobutanone, cyclopentanone, and cyclohexanone under identical conditions.

Reaction I: Nucleophilic Addition via Hydride Reduction

The reduction of a ketone to an alcohol by sodium borohydride (NaBH₄) is a fundamental nucleophilic addition reaction. The rate is highly sensitive to the electrophilicity of the carbonyl carbon and steric hindrance.[7][8] We hypothesized that the strained ketones would react significantly faster.

  • To a solution of the respective ketone (1.0 mmol) in methanol (5 mL) at 0 °C, sodium borohydride (1.1 mmol, 42 mg) was added in one portion.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) every 5 minutes.

  • Upon completion (disappearance of starting material), the reaction was quenched with acetone (1 mL) and the solvent was removed under reduced pressure.

  • The residue was partitioned between ethyl acetate and water. The organic layer was dried over Na₂SO₄, filtered, and concentrated to yield the corresponding alcohol.

G start Ketone in MeOH at 0°C add_nabh4 Add NaBH4 (1.1 eq) start->add_nabh4 monitor Monitor by TLC (Every 5 min) add_nabh4->monitor quench Quench with Acetone monitor->quench Reaction Complete workup Aqueous Workup (EtOAc/H2O) quench->workup product Isolate Alcohol Product workup->product

Caption: Workflow for the comparative hydride reduction experiment.

Ketone SubstrateTime to CompletionIsolated Yield (%)
This compound < 5 min 96%
Cyclobutanone< 5 min95%
Cyclopentanone~ 20 min92%
Cyclohexanone~ 45 min94%

The experimental data strongly support the strain-release hypothesis. Both this compound and cyclobutanone underwent complete reduction almost instantaneously at 0 °C. This high reactivity is a direct consequence of the significant release of angle strain as the carbonyl carbon rehybridizes from sp² to sp³. In contrast, the less strained cyclopentanone and the relatively strain-free cyclohexanone reacted at markedly slower rates, demonstrating their lower intrinsic electrophilicity.

Reaction II: Reductive Amination

Reductive amination is a cornerstone of modern pharmaceutical synthesis for forming C-N bonds.[9] The reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced. We chose sodium triacetoxyborohydride (STAB), a mild and selective reagent that preferentially reduces the iminium ion over the ketone starting material.[10]

  • A mixture of the ketone (1.0 mmol), benzylamine (1.1 mmol, 120 µL), and acetic acid (1.1 mmol, 63 µL) in 1,2-dichloroethane (5 mL) was stirred for 20 minutes at room temperature.

  • Sodium triacetoxyborohydride (1.5 mmol, 318 mg) was added, and the mixture was stirred for 12 hours.

  • The reaction was quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by column chromatography to yield the N-benzylated amine.

Ketone SubstrateIsolated Yield (%)
This compound 89%
Cyclobutanone91%
Cyclopentanone85%
Cyclohexanone82%

The yields from the reductive amination parallel the trends observed in the hydride reduction. The strained cyclobutanone-containing substrates provided the highest yields, indicating efficient formation of the key iminium intermediate. The slightly lower yield for the spirocyclic ketone compared to cyclobutanone may be attributed to minor steric hindrance imparted by the adjacent azetidine ring during the approach of the amine or the bulky reducing agent. Nonetheless, its performance is superior to that of the five- and six-membered ring analogues, highlighting its utility in constructing complex amine-containing molecules.

Reaction III: Wittig Olefination

The Wittig reaction, which converts a carbonyl to an alkene, is sensitive to both electronic effects and steric hindrance around the carbonyl group.[11][12][13] We utilized methylenetriphenylphosphorane to install an exo-methylene group, a common transformation in scaffold modification.

  • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol, 428 mg) in dry THF (10 mL) at 0 °C under a nitrogen atmosphere, n-butyllithium (1.2 mmol, 0.75 mL of 1.6 M solution in hexanes) was added dropwise. The resulting orange-red solution was stirred for 30 minutes.

  • A solution of the ketone (1.0 mmol) in dry THF (2 mL) was added dropwise to the ylide solution at 0 °C.

  • The reaction was allowed to warm to room temperature and stirred for 4 hours.

  • The reaction was quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.

  • The organic layer was dried, concentrated, and the crude product was purified by column chromatography to remove triphenylphosphine oxide and isolate the alkene.

G cluster_0 Ylide Formation cluster_1 Olefination ylide_start Ph3P+CH3Br in THF add_nbuLi Add n-BuLi at 0°C ylide_start->add_nbuLi ylide_formed Stir 30 min (Ylide forms) add_nbuLi->ylide_formed add_ketone Add Ketone in THF ylide_formed->add_ketone react Warm to RT, Stir 4h add_ketone->react quench_workup Quench & Workup react->quench_workup product Purify & Isolate Alkene Product quench_workup->product

Caption: General workflow for the comparative Wittig olefination.

Ketone SubstrateIsolated Yield (%)
This compound 75%
Cyclobutanone81%
Cyclopentanone78%
Cyclohexanone65%

The Wittig reaction results present a more nuanced picture where both electronic and steric factors are at play. While the inherent reactivity of the four-membered rings leads to good yields, the yield for the spiro-ketone is slightly lower than that for unsubstituted cyclobutanone. This suggests that the steric bulk of the spiro-fused azetidine ring modestly hinders the approach of the bulky phosphonium ylide. Cyclohexanone provides the lowest yield, a well-documented outcome attributable to greater steric hindrance for the formation of the initial oxaphosphetane intermediate compared to less substituted ketones.[11]

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of This compound is predominantly governed by the electronic properties of its strained cyclobutanone ring.

  • High Reactivity in Nucleophilic Additions: The compound exhibits exceptional reactivity in hydride reduction and reductive amination, comparable to or exceeding that of other common cyclic ketones. This is driven by the significant energetic relief of ring strain upon rehybridization of the carbonyl carbon.

  • Good Performance in Sterically Demanding Reactions: While showing slightly attenuated reactivity in the sterically sensitive Wittig reaction compared to unsubstituted cyclobutanone, it remains more efficient than the more hindered cyclohexanone.

  • A Versatile Synthetic Tool: The predictable and high reactivity of the ketone functionality, coupled with the synthetic handle of the Boc-protected azetidine, solidifies the status of this compound as a premier building block for accessing novel, three-dimensional spirocyclic frameworks in drug discovery and development.[2][3]

References

Safety Operating Guide

Proper Disposal of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1171343-39-9), a compound commonly used in drug development and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a clear, step-by-step process for the safe handling and disposal of this chemical, in solid form and in solutions, as well as contaminated labware.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[1][2] This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1][2]
Respiratory Protection Use only in a fume hood or well-ventilated areaTo avoid inhalation and respiratory tract irritation.[1][2]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1]

II. Disposal Procedures

The primary principle for the disposal of this compound is that it must not be discharged into drains or rivers .[1] It should be treated as hazardous chemical waste and disposed of through an appropriate, licensed waste disposal service.[2][3]

Disposal Workflow Diagram

G cluster_start cluster_waste_type cluster_containment cluster_storage cluster_disposal start Identify Waste Containing This compound solid_waste Solid Waste (e.g., powder, residue) start->solid_waste Categorize Waste Type liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Categorize Waste Type contaminated_labware Contaminated Labware (e.g., glassware, pipette tips) start->contaminated_labware Categorize Waste Type solid_container Collect in a closable, labeled salvage container for solids. solid_waste->solid_container liquid_container Collect in a closable, labeled salvage container for liquids. liquid_waste->liquid_container labware_container Collect in a designated, labeled container for contaminated sharps/labware. contaminated_labware->labware_container storage Store container in a cool, well-ventilated area away from incompatible materials. solid_container->storage Secure & Store liquid_container->storage Secure & Store labware_container->storage Secure & Store disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

Properly identify all waste streams containing this compound. Segregate this waste from other laboratory waste to avoid unintended chemical reactions.[4]

Step 2: Containment

  • Solid Waste:

    • Carefully transfer any solid waste (e.g., unused reagent, contaminated absorbent materials) into a closable, clearly labeled salvage container.[1]

    • The label should include the chemical name ("this compound"), CAS number (1171343-39-9), and the appropriate hazard symbols.

    • Avoid creating dust during transfer.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.

    • The container should be appropriate for the solvent used (e.g., do not store acidic or basic solutions in metal containers).[4]

    • The first rinse of any container that held the chemical must be collected as hazardous waste.[5]

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, gloves) that are grossly contaminated should be placed in a designated hazardous waste container.

    • Non-disposable glassware should be rinsed, with the first rinse collected as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates for disposal.

Step 3: Storage

Store the sealed and labeled waste containers in a cool, well-ventilated area, such as a designated hazardous waste storage area or a vented cabinet.[1][4] Ensure containers are stored away from incompatible materials.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2][3] Provide them with the accurate chemical name and any other required information. Do not attempt to treat the chemical waste through neutralization or other means unless you have explicit permission and a validated procedure from your institution's environmental health and safety office.[6]

III. Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

Table 2: Emergency Procedures

IncidentProcedure
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Consult a doctor.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]
Ingestion Wash out the mouth with water. Do not induce vomiting. Consult a doctor immediately.[1][7]
Small Spill For small spills, transfer the material to a closable, labeled salvage container for disposal by an appropriate method.[1] Ensure adequate ventilation and wear appropriate PPE.
Large Spill Evacuate the area and contact your institution's emergency response team.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This guide provides crucial safety and logistical information for handling this compound (CAS No. 1251020-88-8), a key reagent for researchers, scientists, and professionals in drug development. Due to limited direct safety data for this specific isomer, this document leverages information from the structurally similar and more extensively documented isomer, tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1181816-12-5), assuming analogous hazards.

Physicochemical and Hazard Information
PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1][2]
Appearance White to light yellow/orange powder or crystal
Physical State Solid
Storage Sealed in a dry place at room temperature or 2-8°C[3]
Signal Word Warning
Purity >97%[1]
GHS Hazard Statements and Classifications

This compound is classified as hazardous. The following table summarizes the GHS hazard statements associated with its structural isomer.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[2]
H312Acute toxicity, dermal (Category 4)Harmful in contact with skin.[4]
H315Skin irritation (Category 2)Causes skin irritation.[2]
H319Serious eye irritation (Category 2)Causes serious eye irritation.[2][5]
H332Acute toxicity, inhalation (Category 4)Harmful if inhaled.[6]
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Gloves must be inspected prior to use and comply with EU Directive 89/686/EEC and EN 374.[6]
Protective clothingFire/flame resistant and impervious clothing is recommended.[6]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a respirator is necessary.[5][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials handle_weigh Weigh Compound Carefully (Avoid Dust Formation) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste (See Disposal Plan) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Get medical help.[4][6]
If on Skin Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[4][6]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[4][6]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

ProcedureAction
Spill Cleanup Evacuate personnel to a safe area. Avoid dust formation.[6] Wear appropriate PPE.[6] Use a method that does not generate dust (e.g., wet sweeping or HEPA vacuum) to collect the spilled material. Place in a suitable, closed container for disposal.[5]
Waste Disposal Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4][6] Do not let the chemical enter drains.[6]

This information is intended to provide a foundation for safe laboratory practices. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.